Trimethylol Propane Tribenzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
54547-34-1 |
|---|---|
Molecular Formula |
C27H26O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2,2-bis(benzoyloxymethyl)butyl benzoate |
InChI |
InChI=1S/C27H26O6/c1-2-27(18-31-24(28)21-12-6-3-7-13-21,19-32-25(29)22-14-8-4-9-15-22)20-33-26(30)23-16-10-5-11-17-23/h3-17H,2,18-20H2,1H3 |
InChI Key |
OWVAEQAOZDETGQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Trimethylol propane tribenzoate CAS number 54547-34-1 properties
An In-depth Technical Guide to Trimethylolpropane Tribenzoate (CAS: 54547-34-1)
Introduction
Trimethylolpropane Tribenzoate (TMPTB), identified by CAS number 54547-34-1, is a triester compound synthesized from trimethylolpropane and benzoic acid.[1] Its chemical IUPAC name is 2,2-bis(benzoyloxymethyl)butyl benzoate.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its known industrial applications.
This guide is intended for researchers and scientists. While the compound's primary uses are in the materials industry, this paper consolidates the available technical data. Based on current literature, direct applications in drug development or defined biological signaling pathways have not been identified. The information presented is based on its established physicochemical characteristics and synthesis methodologies.
Physicochemical Properties
TMPTB is a white to off-white solid, typically in powder or granule form.[3][4] It is insoluble in water but shows good solubility in various organic solvents.[3][5] The quantitative properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54547-34-1 | [1][2] |
| Molecular Formula | C₂₇H₂₆O₆ | [1][2][3] |
| Molecular Weight | 446.5 g/mol | [1][2] |
| Appearance | White to off-white powder or granule | [3][4] |
| Melting Point | 82.0 – 86.0 °C | [4][5] |
| Solubility | Insoluble in water; soluble in methanol; easily soluble in ethanol, dichloromethane, acetone, benzene, chloroform. | [3][5] |
| Purity (Assay) | ≥98.0% (by HPLC) | [4][5] |
| XLogP3-AA | 5.9 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Topological Polar Surface Area | 78.9 Ų | [2] |
Experimental Protocols: Synthesis
The synthesis of Trimethylolpropane Tribenzoate can be achieved through several established esterification methods. The choice of method depends on desired reaction speed, yield, and available starting materials.
Protocol 1: Direct Esterification with Benzoic Acid
This is the most direct route, involving the reaction of trimethylolpropane with three equivalents of benzoic acid. The reaction equilibrium is driven towards the product by the removal of water.[1]
Methodology:
-
Reactants and Molar Ratio: Charge a reaction vessel with trimethylolpropane (TMP) and benzoic acid in a 1:3 molar ratio.[1]
-
Catalyst: Add an acid catalyst, such as p-Toluenesulfonic acid (p-TSA), typically at a loading of around 5% (w/w) relative to the reactants.[1]
-
Solvent: Use a solvent that forms an azeotrope with water (e.g., toluene or xylene) to facilitate its removal via a Dean-Stark apparatus.
-
Reaction Conditions: Heat the mixture to reflux, generally between 180 and 220°C.[1]
-
Reaction Time: Maintain reflux for 4 to 6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the reaction is complete.[1]
-
Purification: After cooling, the reaction mixture is typically neutralized to remove the acid catalyst, washed with water and/or brine, and the organic solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Workflow for Direct Esterification Synthesis of TMPTB.
Protocol 2: Reaction with Benzoyl Chloride (Schotten-Baumann Reaction)
This method offers rapid reaction rates and high yields by using the more reactive benzoyl chloride in a two-phase system.[1]
Methodology:
-
Phase Preparation: Prepare a biphasic system. The organic phase consists of an inert solvent (e.g., dichloromethane or toluene) containing trimethylolpropane and benzoyl chloride. The aqueous phase contains a base, such as sodium hydroxide.[1]
-
Reaction: Add the benzoyl chloride dropwise to the vigorously stirred biphasic mixture. The reaction occurs at the interface of the two immiscible liquids.[1] The base in the aqueous phase neutralizes the HCl byproduct, driving the reaction to completion.
-
Temperature Control: The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Purification: After the reaction is complete, the organic layer is separated, washed with water and brine to remove any remaining base and salt, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude product. Recrystallization is then performed for final purification.
Caption: Overall synthesis reaction of Trimethylolpropane Tribenzoate.
Applications
Trimethylolpropane Tribenzoate is primarily utilized in the polymer and materials industry due to its properties as a plasticizer and processing aid.
-
Plasticizer: It is used as a plasticizer for a variety of polymers, including PVC, cellulose esters, thermoplastic polyurethane, and polylactic acid resins.[3][4]
-
Coatings and Inks: The compound is applied in coatings and as an ink adhesive.[3][6]
-
Other Uses: It also functions as a polyester crystallization accelerator and finds use in the manufacturing of PVC plastic particles, optical films, and solder flux.[3][4]
Safety and Handling
According to available Safety Data Sheets, Trimethylolpropane Tribenzoate is not classified as a hazardous substance.[7] However, as with any chemical, appropriate laboratory practices should be followed. It is recommended to handle the substance in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. One safety data sheet for a related compound notes that the toxicological properties have not been thoroughly investigated, warranting caution.[8]
References
- 1. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]
- 2. Trimethylolpropane tribenzoate | C27H26O6 | CID 21909998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deyerchem.com [deyerchem.com]
- 4. haihangchem.com [haihangchem.com]
- 5. ko.tnjchem.com [ko.tnjchem.com]
- 6. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. biosynth.com [biosynth.com]
An In-Depth Technical Guide to the Mechanism of Action of Trimethylol Propane Tribenzoate as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane tribenzoate (TMPTB) is a non-phthalate plasticizer utilized to enhance the flexibility, durability, and processability of various polymers, most notably polyvinyl chloride (PVC). This technical guide delineates the core mechanism of action by which TMPTB imparts these properties, supported by available data, relevant experimental protocols, and conceptual diagrams. Due to a scarcity of publicly available data specifically for pure trimethylolpropane tribenzoate, this guide will also reference data from a closely related trimethylolpropane ester mixture and epoxidized trimethylolpropane trioleate (EPO) for comparative analysis, with the distinction clearly noted.
Introduction: The Role of Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, these molecules interpose themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg), melt viscosity, and elastic modulus. The result is a more flexible and easily processable material. The selection of a plasticizer is critical and depends on factors such as compatibility with the polymer, processing characteristics, desired final properties of the product, and resistance to environmental factors.
Mechanism of Action of Trimethylol Propane Tribenzoate
The plasticizing effect of trimethylolpropane tribenzoate is rooted in its molecular structure and its interaction with polymer chains at the molecular level.
Molecular Structure and Interaction
TMPTB is a triester of trimethylolpropane and benzoic acid. Its molecular structure features a compact, central neopentyl core with three radiating benzoate groups. This structure is key to its function:
-
Polar Benzoate Groups: The ester linkages and aromatic rings of the benzoate groups introduce polarity to the molecule. In the context of PVC, these polar regions can interact with the polar C-Cl bonds of the polymer chains through dipole-dipole interactions. This interaction helps to shield the polymer chains from each other, reducing the strong intermolecular forces that make unplasticized PVC rigid.
-
Non-polar Core: The central trimethylolpropane core and the hydrocarbon portions of the benzoate groups contribute to the molecule's non-polar character. This allows for compatibility with the non-polar segments of the polymer, further disrupting the polymer chain packing.
This dual nature of polarity allows TMPTB to effectively integrate into the polymer matrix, pushing the polymer chains apart and increasing the "free volume" between them. This increased free volume facilitates greater mobility of the polymer chains, allowing them to slide past one another more easily, which manifests as increased flexibility.
The Free Volume Theory
The "free volume" theory is a widely accepted model for explaining the action of plasticizers. It posits that the mobility of polymer chains is dependent on the amount of empty space, or free volume, within the polymer matrix. Plasticizer molecules, like TMPTB, increase this free volume by occupying space between the polymer chains. This expansion of the matrix allows for greater segmental motion of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.
dot
Caption: Mechanism of plasticization by TMPTB.
Quantitative Data on Plasticizer Performance
Direct and comprehensive quantitative data for pure trimethylolpropane tribenzoate in PVC is limited in publicly accessible literature. However, a patent for a trimethylolpropane ester-based plasticizer composition provides some insight into its performance. For a more detailed, albeit comparative, understanding, data for the structurally related epoxidized trimethylolpropane trioleate (EPO) is also presented.
Table 1: Mechanical Properties of PVC Plasticized with a Trimethylolpropane Ester Mixture
| Property | Test Method | Value |
| Plasticizer Content (phr) | - | 60 |
| Tensile Strength ( kg/cm ²) | ASTM D638 | 210 |
| Elongation (%) | ASTM D638 | 380 |
Data sourced from a multicomponent trimethylolpropane ester mixture containing trimethylolpropane tribenzoate.[1]
Table 2: Comparative Performance of Epoxidized Trimethylolpropane Trioleate (EPO) in PVC
| Property | Unplasticized PVC | PVC with 50 phr DOCH* | PVC with 50 phr EPO |
| Glass Transition Temp. (Tg) (°C) | 86 | ~56 | ~56 |
| Tensile Strength (MPa) | ~50 | 18.5 | 18.2 |
| Elongation at Break (%) | <10 | 350 | 380 |
| Hardness (Shore A) | >100 | 85 | 89 |
*DOCH (di(2-ethylhexyl) 1,2-cyclohexanoate) is a commercial non-phthalate plasticizer. Data for EPO provides a reference for the performance of a trimethylolpropane-based plasticizer.[2]
Experimental Protocols
The evaluation of a plasticizer's performance involves a series of standardized tests to measure its effect on the physical and thermal properties of the polymer.
Sample Preparation
-
Compounding: The polymer resin (e.g., PVC powder), TMPTB, and other additives (e.g., heat stabilizers, lubricants) are dry-blended to create a homogenous mixture.
-
Melt Mixing: The dry blend is then melt-processed using a two-roll mill or an extruder at a temperature sufficient to achieve a molten state (typically 160-180°C for PVC).
-
Molding: The molten polymer is then compression molded or injection molded into sheets or specific specimen shapes as required by the testing standards.
-
Conditioning: The prepared specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity for 24 hours) before testing to ensure consistency.
dot
Caption: General experimental workflow.
Key Experiments
-
Dynamic Mechanical Analysis (DMA):
-
Objective: To determine the glass transition temperature (Tg) and the viscoelastic properties (storage modulus, loss modulus, tan delta) of the plasticized polymer.
-
Methodology (based on ASTM D4065, D5023, D5026):
-
A rectangular specimen of the plasticized polymer is clamped in the DMA instrument.
-
A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).
-
The temperature is ramped at a controlled rate (e.g., 3°C/min) over a range that encompasses the glass transition.
-
The instrument measures the resultant stress and the phase lag between the stress and strain to calculate the storage modulus (E'), loss modulus (E"), and tan delta (E"/E').
-
The Tg is typically identified as the peak of the tan delta curve.
-
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the plasticized polymer and determine the plasticizer content.
-
Methodology (based on ASTM E1131):
-
A small, precisely weighed sample of the plasticized polymer is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting thermogram shows weight loss steps corresponding to the volatilization of the plasticizer and the degradation of the polymer.
-
-
-
Tensile Testing:
-
Objective: To measure the effect of the plasticizer on the mechanical properties of the polymer, including tensile strength, elongation at break, and modulus of elasticity.
-
Methodology (based on ASTM D638):
-
Dumbbell-shaped specimens are die-cut from the molded sheets.
-
The specimens are mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and displacement are continuously recorded to generate a stress-strain curve, from which the key mechanical properties are determined.
-
-
Compatibility Assessment: The Role of Hansen Solubility Parameters
For a plasticizer to be effective, it must be compatible with the polymer. Incompatibility can lead to exudation (bleeding) of the plasticizer to the surface of the material over time, resulting in a loss of flexibility and a tacky surface. Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the compatibility between a plasticizer and a polymer.
The total solubility parameter (δt) is composed of three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The principle is that substances with similar HSP values are likely to be miscible. The Hansen distance (Ra) between two substances can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of compatibility.
Table 3: Hansen Solubility Parameters for PVC
| Parameter | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| PVC | 18.2 | 7.5 | 8.3 |
dot
Caption: Hansen Solubility Parameter concept.
Conclusion
Trimethylolpropane tribenzoate functions as an effective plasticizer by physically inserting its molecules between polymer chains. Its molecular structure, with polar benzoate groups and a non-polar core, facilitates interaction with and separation of polymer chains, thereby increasing free volume and enhancing chain mobility. This leads to a reduction in the glass transition temperature and an increase in the flexibility and processability of the polymer. While specific quantitative performance data for pure TMPTB is not widely published, analysis of related compounds and the application of established experimental protocols and theoretical models like Hansen Solubility Parameters provide a robust framework for understanding and predicting its behavior as a plasticizer. Further research to quantify the performance of pure TMPTB and determine its Hansen Solubility Parameters would be of significant value to the polymer industry.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylolpropane Tribenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane tribenzoate (TMPTB) is a triester synthesized from the esterification of trimethylolpropane with three equivalents of benzoic acid. Its unique molecular structure, featuring a central neopentyl core and three aromatic benzoate groups, imparts a combination of properties that make it a versatile compound in various industrial applications. This technical guide provides a comprehensive overview of the physical and chemical properties of TMPTB, detailed experimental protocols for their determination, and an exploration of its potential applications, particularly within the pharmaceutical sciences.
Chemical Identity
The correct identification of a chemical substance is crucial for scientific research and application.
| Identifier | Value |
| CAS Number | 54547-34-1[1][2] |
| Molecular Formula | C₂₇H₂₆O₆[1][2] |
| Molecular Weight | 446.49 g/mol [1][2] |
| IUPAC Name | 2,2-bis(benzoyloxymethyl)butyl benzoate[2] |
| Synonyms | 2-((benzoyloxy)methyl)-2-ethylpropane-1,3-diyl dibenzoate; 1,3-propanediol, 2-[(benzoyloxy)methyl]-2-ethyl-, dibenzoate; 2,2-Bis[(benzoyloxy)methyl]butyl benzoate[1] |
Physical Properties
The physical properties of TMPTB are summarized in the table below. These characteristics are essential for understanding its behavior in various physical systems and for its application in material science and formulation development.
| Property | Value |
| Appearance | White to off-white powder or granule[1] |
| Melting Point | 82.0–86.0 °C[1] |
| Boiling Point | 160 °C at 33 mmHg |
| Predicted Boiling Point | 580.7±45.0 °C |
| Predicted Density | 1.192±0.06 g/cm³ |
| Solubility | Insoluble in water; Soluble in methanol; Easily soluble in ethanol, dichloromethane, acetone, benzene, and chloroform[1] |
| Viscosity | Data not available |
| Refractive Index | Data not available |
Chemical Properties and Synthesis
Trimethylolpropane tribenzoate is a stable triester. Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry.
Synthesis of Trimethylolpropane Tribenzoate
The primary method for synthesizing TMPTB is through the direct esterification of trimethylolpropane (TMP) with benzoic acid. This reaction is typically carried out at elevated temperatures in the presence of a catalyst.
Caption: Synthesis of TMPTB via direct esterification.
Experimental Protocols
This section details the methodologies for determining the key physical properties of trimethylolpropane tribenzoate.
Melting Point Determination (Thiele Tube Method)
The melting point of an organic solid can be determined with high accuracy using a Thiele tube.
Caption: Workflow for melting point determination.
Solubility Determination
A general procedure for determining the solubility of a compound in various solvents.
Caption: Protocol for qualitative solubility testing.
Viscosity Measurement (Rotational Viscometer)
The viscosity of liquid samples can be determined using a rotational viscometer. For a solid like TMPTB, it would first need to be melted or dissolved in a suitable solvent.
Caption: Viscosity measurement workflow.
Applications in Drug Development
While primarily used as a plasticizer in the polymer industry, the unique properties of trimethylolpropane tribenzoate and its derivatives suggest potential applications in the pharmaceutical field.[3][4]
Potential as a Pharmaceutical Excipient
The biocompatibility of certain TMPTB derivatives opens up possibilities for their use as excipients in drug formulations.[3] Excipients are inactive substances that serve as the vehicle or medium for a drug or other active substance. The plasticizing properties of TMPTB could be beneficial in the formulation of solid dosage forms, such as tablets and capsules, potentially improving their mechanical properties.
Role in Controlled Release and Amorphous Solid Dispersions
There is growing interest in the use of esters and polyols in controlled drug delivery systems.[5][6][7][8] The parent molecule, trimethylolpropane, has been investigated in the context of amorphous solid dispersions (ASDs) to enhance the solubility and dissolution of poorly water-soluble drugs.[9][10] ASDs are a promising formulation strategy where a drug is dispersed in a carrier matrix in an amorphous state. The properties of TMPTB, such as its melting point and solubility in organic solvents, could make it a candidate for investigation as a carrier or plasticizer in ASD formulations prepared by techniques like hot-melt extrusion or spray drying.
Caption: Logical flow of TMPTB's potential role in ASDs.
Conclusion
Trimethylolpropane tribenzoate is a well-defined chemical compound with a range of interesting physical and chemical properties. While its primary applications have been in the materials industry, its characteristics suggest a potential for use in pharmaceutical sciences, particularly in the area of drug formulation and delivery. Further research is warranted to fully explore its utility as a pharmaceutical excipient, especially in the development of controlled-release dosage forms and amorphous solid dispersions for poorly soluble drugs. This guide provides a foundational understanding of TMPTB for scientists and researchers interested in exploring its potential in these and other advanced applications.
References
- 1. Trimethylolpropane tribenzoate |54547-34-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. Trimethylolpropane tribenzoate | C27H26O6 | CID 21909998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]
- 4. Trimethylolpropane tribenzoate - TNJC-Taiwan NJC corporation [tnjc.com.tw]
- 5. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled release systems : fabrication technology | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility of trimethylol propane tribenzoate in organic solvents
An In-depth Technical Guide on the Solubility of Trimethylolpropane Tribenzoate in Organic Solvents
For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of excipients like trimethylolpropane tribenzoate is critical for formulation and product development. This technical guide provides a comprehensive overview of the solubility of trimethylolpropane tribenzoate in various organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Topic: Solubility Profile of Trimethylolpropane Tribenzoate
Trimethylolpropane tribenzoate is a solid ester widely utilized as a plasticizer in various industrial applications, including coatings and PVC plastic pellets.[1] Its solubility is a key factor in its incorporation into different formulations.
Qualitative and Quantitative Solubility Data
The table below summarizes the available solubility information for trimethylolpropane tribenzoate.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Concentration |
| Water | H₂O | Insoluble | Not Specified | Not Applicable |
| Methanol | CH₃OH | Soluble | Not Specified | - |
| Ethanol | C₂H₅OH | Easily Soluble | Not Specified | - |
| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | 2.5 g / 100 mL |
| Acetone | C₃H₆O | Easily Soluble | Not Specified | - |
| Benzene | C₆H₆ | Easily Soluble | Not Specified | - |
| Chloroform | CHCl₃ | Easily Soluble | Not Specified | - |
Note: The term "soluble" or "easily soluble" indicates a qualitative assessment. The concentration for dichloromethane is calculated from the provided data of 2g/80ml.[3]
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of trimethylolpropane tribenzoate in an organic solvent. This protocol is based on the principle of preparing a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials and Equipment
-
Trimethylolpropane tribenzoate (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator
-
Calibrated thermometer
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of trimethylolpropane tribenzoate to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. The filter should also be pre-warmed to the experimental temperature.
-
Record the exact volume of the filtered saturated solution.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
If the solvent is non-volatile, the concentration can be determined gravimetrically.
-
Weigh the volumetric flask containing the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved trimethylolpropane tribenzoate is achieved.
-
Calculate the solubility in g/100 mL.
-
-
Chromatographic Analysis (for volatile solvents):
-
For volatile solvents, a chromatographic method is preferred to avoid errors due to solvent evaporation.
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the calibration range of the analytical instrument (HPLC or GC).
-
Prepare a series of standard solutions of trimethylolpropane tribenzoate of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using the appropriate chromatographic method.
-
Construct a calibration curve from the standard solutions and determine the concentration of trimethylolpropane tribenzoate in the diluted sample.
-
Calculate the original concentration in the saturated solution, and thus the solubility.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of trimethylolpropane tribenzoate.
Caption: Workflow for determining the solubility of a solid in a liquid.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Trimethylolpropane Tribenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of trimethylolpropane tribenzoate (TPTB), a versatile compound utilized as a plasticizer, lubricant, and in the synthesis of polymers. This document collates available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents visual representations of its synthesis and degradation pathways.
Thermal Stability of Trimethylolpropane Tribenzoate
Trimethylolpropane tribenzoate exhibits good thermal stability, which is a key attribute for its application in high-temperature environments. The thermal degradation of TPTB is influenced by the atmospheric conditions, with oxidative environments accelerating decomposition.
Thermogravimetric Analysis (TGA) Data
| Parameter | Condition | Trimethylolpropane Tribenzoate | Trimethylolpropane Trioleate (for comparison) |
| Onset of Decomposition | Inert Atmosphere (Nitrogen) | ~250°C[1] | 213-230°C |
| Onset of Decomposition | Oxidative Atmosphere (Air) | ~220°C[1] | Not specified |
| Primary Degradation Products | Inert Atmosphere | Benzoic Acid, Carbon Dioxide[1] | Not specified |
Note: The data for trimethylolpropane tribenzoate is based on available literature. The data for trimethylolpropane trioleate is provided for context as a related polyol ester.
Differential Scanning Calorimetry (DSC) Analysis
Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. Specific DSC thermograms for trimethylolpropane tribenzoate are not widely published. However, DSC is a valuable tool for determining the heat of fusion, melting point, and specific heat capacity, which are critical parameters for understanding its behavior in various applications. For plasticizers, DSC can reveal information about their crystallization behavior at low temperatures and their compatibility with polymeric matrices.
Degradation Pathway of Trimethylolpropane Tribenzoate
The primary mechanism of thermal degradation for trimethylolpropane tribenzoate involves the cleavage of its ester bonds. In an inert atmosphere, this decomposition is primarily a pyrolysis process.
Proposed Thermal Degradation Pathway
At elevated temperatures, the ester linkages in TPTB are the most susceptible to scission. The degradation is thought to proceed through a mechanism that releases the benzoate groups as benzoic acid, with subsequent fragmentation of the trimethylolpropane core. The presence of oxygen can lead to more complex oxidative degradation pathways, initiating at lower temperatures.
Caption: Proposed thermal degradation pathway of Trimethylolpropane Tribenzoate.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the thermal stability and degradation of trimethylolpropane tribenzoate. These protocols are based on general procedures for the analysis of polyol esters and can be adapted for specific instrumentation and research questions.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of trimethylolpropane tribenzoate.
Apparatus: A thermogravimetric analyzer (TGA) capable of operating up to at least 600°C with controlled heating rates and atmosphere.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the trimethylolpropane tribenzoate sample into a clean, tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidative atmosphere) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Calculate the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions (e.g., melting point, heat of fusion) of trimethylolpropane tribenzoate.
Apparatus: A differential scanning calorimeter (DSC) with a suitable cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the trimethylolpropane tribenzoate sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100°C) at a heating rate of 10°C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled cooling rate of 10°C/min to observe crystallization.
-
Second Heating Scan: Heat the sample again from the low temperature to the upper temperature limit at a heating rate of 10°C/min to observe the glass transition and melting behavior.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.
-
Calculate the heat of fusion (ΔHf) by integrating the area of the melting peak.
-
Determine the crystallization temperature (Tc) from the peak of the exothermic crystallization event during the cooling scan.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile degradation products of trimethylolpropane tribenzoate.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS) system.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of the trimethylolpropane tribenzoate sample into a pyrolysis sample cup or tube.
-
Pyrolysis:
-
Introduce the sample into the pyrolysis unit.
-
Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600°C) in an inert atmosphere (e.g., helium). The pyrolysis products are directly transferred to the GC injector.
-
-
Gas Chromatography:
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280°C).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Oven Program: A temperature program is used to separate the pyrolysis products, for example, an initial temperature of 50°C held for 2 minutes, then ramped to 300°C at 10°C/min, and held for 10 minutes.
-
-
Mass Spectrometry:
-
The eluting compounds from the GC column are ionized (typically by electron ionization at 70 eV) and detected by the mass spectrometer.
-
The mass spectrometer scans a mass range of, for example, 35-550 amu.
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).
-
Correlate the identified compounds with the structure of trimethylolpropane tribenzoate to elucidate the degradation mechanism.
-
Synthesis of Trimethylolpropane Tribenzoate
The most common method for synthesizing trimethylolpropane tribenzoate is through the esterification of trimethylolpropane with benzoic acid.
Caption: Synthesis of Trimethylolpropane Tribenzoate via Esterification.
Conclusion
This technical guide has summarized the available information on the thermal stability and degradation of trimethylolpropane tribenzoate. The data indicates that TPTB is a thermally stable material, particularly in non-oxidative environments. The primary degradation pathway involves the cleavage of the ester bonds, leading to the formation of benzoic acid and other smaller molecules. The provided experimental protocols offer a foundation for researchers to conduct their own detailed analyses of TPTB and related materials. Further research, particularly the publication of detailed TGA and DSC curves and a more comprehensive analysis of degradation products, would be beneficial for a more complete understanding of this compound's thermal behavior.
References
An In-depth Technical Guide to the Synthesis of Trimethylolpropane Tribenzoate via Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane tribenzoate (TMPTB), a versatile compound with applications in various industrial fields. The primary focus of this document is the synthesis via esterification, detailing the underlying chemical principles, experimental protocols, and critical process parameters.
Introduction
Trimethylolpropane tribenzoate is a tri-ester synthesized from the reaction of trimethylolpropane (TMP) with three equivalents of a benzoic acid derivative. It is valued for its properties as a plasticizer, lubricant, and modifier in polymer formulations. The ester linkages contribute to its thermal stability and compatibility with a wide range of polymers. This guide will explore the direct esterification of trimethylolpropane with benzoic acid, a common and efficient method for its preparation.
Chemical Synthesis Pathway
The synthesis of trimethylolpropane tribenzoate from trimethylolpropane and benzoic acid is a classic example of a condensation reaction, specifically a Fischer esterification.[1] In this reaction, the three hydroxyl (-OH) groups of trimethylolpropane react with the carboxylic acid groups of three benzoic acid molecules.[1] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the tri-ester product.[1]
Caption: Reaction scheme for the synthesis of trimethylolpropane tribenzoate.
Experimental Protocols
This section details the methodologies for the synthesis of trimethylolpropane tribenzoate via direct esterification.
Direct Esterification with Benzoic Acid
This is the most direct route for the synthesis of TMPTB.[1] It involves the reaction of trimethylolpropane with three equivalents of benzoic acid in the presence of a catalyst and an azeotropic solvent to remove the water byproduct.[1]
Materials:
-
Trimethylolpropane (TMP)
-
Benzoic Acid
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or Xylene (as azeotropic solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add trimethylolpropane and benzoic acid in a 1:3 molar ratio.[1]
-
Solvent and Catalyst Addition: Add toluene or xylene to the flask to facilitate the azeotropic removal of water.[1] Then, add the acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux, with vigorous stirring. The reaction temperature typically ranges from 180 to 220°C.[1] The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction for 4 to 6 hours, or until the theoretical amount of water has been collected, indicating the completion of the reaction.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude trimethylolpropane tribenzoate.
-
Further purification can be achieved by vacuum distillation or recrystallization if necessary.
-
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of trimethylolpropane tribenzoate.
| Parameter | Value | Reference(s) |
| Molar Ratio (TMP:Benzoic Acid) | 1:3 | [1] |
| Reaction Temperature | 180 - 220°C | [1] |
| Reaction Time | 4 - 6 hours | [1] |
| Catalyst | p-Toluenesulfonic acid | [1] |
| Yield | 90 - 95% | [1] |
| Purity | > 99% | [1] |
Table 1: Reaction conditions and typical results for the direct esterification of trimethylolpropane with benzoic acid.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of trimethylolpropane tribenzoate.
Caption: Experimental workflow for trimethylolpropane tribenzoate synthesis.
References
An In-depth Technical Guide to the Raw Materials and Synthesis of Trimethylolpropane Tribenzoate
This technical guide provides a comprehensive overview of the essential raw materials and synthetic pathways for producing trimethylolpropane tribenzoate (TMPTB). The document is intended for researchers, scientists, and professionals in drug development and polymer science, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction to Trimethylolpropane Tribenzoate (TMPTB)
Trimethylolpropane tribenzoate (TMPTB) is a versatile organic compound widely utilized as a plasticizer, particularly for PVC, cellulose esters, and thermoplastic polyurethanes.[1] It is also employed in coatings, optical films, and as a crystallization accelerator for polyesters.[1] The synthesis of TMPTB primarily involves the esterification of trimethylolpropane (TMP) with benzoic acid or its derivatives. Understanding the synthesis of the core precursor, TMP, is therefore fundamental to the overall manufacturing process.
Synthesis of the Core Precursor: Trimethylolpropane (TMP)
The industrial production of trimethylolpropane (TMP), the polyol backbone of TMPTB, is a well-established two-step process.[2][3] This method begins with the aldol condensation of n-butyraldehyde and formaldehyde, followed by a crossed Cannizzaro reaction.[3][4]
Step 1: Aldol Condensation n-Butyraldehyde reacts with two equivalents of formaldehyde in the presence of a basic catalyst.[3][4] CH₃CH₂CH₂CHO + 2 CH₂O → CH₃CH₂C(CH₂OH)₂CHO
Step 2: Crossed Cannizzaro Reaction The intermediate product, 2,2-bis(hydroxymethyl)butanal, then undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde and a stoichiometric amount of a strong base (e.g., sodium hydroxide) to yield TMP and a formate salt as a byproduct.[2][3] CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH[3]
The primary raw materials for TMP synthesis are summarized in the table below.
| Component | Chemical Name | Formula | Role | Source/Notes |
| Starting Aldehyde | n-Butyraldehyde | CH₃CH₂CH₂CHO | Carbon backbone | Key reactant in the initial aldol condensation.[3][4] |
| Formaldehyde | Formaldehyde | CH₂O | Hydroxymethyl source | Used in both aldol and Cannizzaro steps; typically an aqueous solution (formalin).[3][5] |
| Catalyst/Base | Sodium Hydroxide | NaOH | Basic Catalyst | Used in stoichiometric amounts for the Cannizzaro reaction.[2][3] Other basic catalysts can be used.[5] |
Synthesis of Trimethylolpropane Tribenzoate (TMPTB)
The most common and direct method for synthesizing TMPTB is the esterification of trimethylolpropane with three equivalents of benzoic acid.[2] Alternative methods utilize more reactive derivatives of benzoic acid, such as benzoyl chloride.
In this process, trimethylolpropane is heated with benzoic acid, typically in a 1:3 molar ratio, in the presence of an acid catalyst.[2] The removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards the formation of the triester product.[2] This is often achieved by using a solvent that forms an azeotrope with water.[6]
| Component | Chemical Name | Formula | Role | Source/Notes |
| Polyol | Trimethylolpropane (TMP) | CH₃CH₂C(CH₂OH)₃ | Core alcohol | The central molecule providing three hydroxyl groups for esterification.[2] |
| Acylating Agent | Benzoic Acid | C₆H₅COOH | Benzoate source | Reacts with the hydroxyl groups of TMP.[2] |
| Catalyst | p-Toluenesulfonic Acid (p-TSA) | CH₃C₆H₄SO₃H | Acid Catalyst | Efficiently catalyzes the esterification.[2] Sulfuric acid is also used.[6] |
| Solvent | Toluene / Xylene | C₇H₈ / C₈H₁₀ | Water removal | Forms an azeotrope with water to drive the reaction to completion.[6] |
An alternative route involves the reaction of TMP with benzoyl chloride under anhydrous conditions, often in a biphasic system.[2] This method is known for high yields and rapid reaction rates.[2] The reaction typically occurs at the interface of an organic solvent (containing TMP and benzoyl chloride) and an aqueous phase (containing a base).[2]
| Component | Chemical Name | Formula | Role | Source/Notes |
| Polyol | Trimethylolpropane (TMP) | CH₃CH₂C(CH₂OH)₃ | Core alcohol | Provides the hydroxyl groups. |
| Acylating Agent | Benzoyl Chloride | C₆H₅COCl | Highly reactive benzoate source | Reacts readily with TMP.[2] |
| Catalyst/Base | Triethylamine / Sodium Hydroxide | (C₂H₅)₃N / NaOH | Acid scavenger | Neutralizes the HCl byproduct.[2] |
| Solvent | Tetrahydrofuran (THF) / Water | C₄H₈O / H₂O | Reaction medium | Used in anhydrous or biphasic systems.[2] |
A more sustainable approach to TMPTB synthesis involves the use of enzymatic catalysts, such as lipases.[2] This method can utilize renewable feedstocks, like benzoic acid derived from renewable sources or fatty acid methyl esters from waste cooking oils, for transesterification.[2]
Quantitative Data and Experimental Conditions
The efficiency of TMPTB synthesis is highly dependent on reaction parameters. The following table summarizes typical experimental conditions for the esterification of TMP with various carboxylic acids, providing a reference for process optimization.
| Parameter | Value | Notes | Reference |
| Reactant Molar Ratio | 1:3 (TMP to Benzoic Acid) | Stoichiometric ratio for complete esterification.[2] | [2] |
| Catalyst Loading (p-TSA) | 5% (w/w) | For esterification of TMP with oleic acid, achieving 95% conversion.[2] | [2] |
| Catalyst Loading (H₂SO₄) | 1.5% (w/w) | For esterification of TMP with oleic acid.[6] | [6] |
| Reaction Temperature | 110-150°C | Varies with catalyst and reactants.[6][7] | [6][7] |
| Reaction Time | 3-5 hours | Dependent on temperature, catalyst, and desired conversion.[6][7] | [6][7] |
Detailed Experimental Protocols
-
Reactor Setup: Charge a three-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, with trimethylolpropane (1.0 eq), benzoic acid (3.0-3.3 eq), and an appropriate amount of toluene to facilitate azeotropic water removal.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-5% w/w of total reactants) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.[6] Continuously remove the water collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected or by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete (i.e., the theoretical amount of water has been collected), cool the mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trimethylolpropane tribenzoate. Further purification can be achieved through column chromatography or recrystallization if necessary.
-
Reactant Preparation: In a flask, dissolve trimethylolpropane (1.0 eq) and a base catalyst like triethylamine (3.0-3.3 eq) in an anhydrous organic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[2]
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add benzoyl chloride (3.0 eq) dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt formed. Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.
Process and Pathway Visualizations
Caption: Synthesis pathway of Trimethylolpropane (TMP).
Caption: Direct esterification pathway for TMPTB synthesis.
Caption: Experimental workflow for direct esterification.
References
- 1. Trimethylolpropane tribenzoate |54547-34-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]
- 3. Trimethylolpropane - Wikipedia [en.wikipedia.org]
- 4. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]
- 5. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Trimethylolpropane Tribenzoate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylolpropane tribenzoate (TMPTB) in polymer chemistry, focusing on its role as a versatile additive for enhancing polymer properties. Detailed experimental protocols for its synthesis and evaluation are also presented.
Introduction to Trimethylolpropane Tribenzoate
Trimethylolpropane tribenzoate (CAS No: 54547-34-1) is a high-performance, non-phthalate plasticizer and performance-enhancing additive. Its unique molecular structure, a triester of trimethylolpropane and benzoic acid, imparts a combination of flexibility, durability, and chemical resistance to a variety of polymer systems.[1] This makes it a valuable component in the formulation of coatings, adhesives, sealants, elastomers, and thermoplastics.
Key Applications in Polymer Systems
The primary applications of trimethylolpropane tribenzoate in polymer chemistry are as a plasticizer, a processing aid, and a performance modifier.
Plasticizer for Polyvinyl Chloride (PVC)
Trimethylolpropane tribenzoate is an effective plasticizer for PVC, offering an alternative to traditional phthalate-based plasticizers. It enhances the flexibility and workability of PVC, making it suitable for a wide range of applications, from flexible films and profiles to flooring and wire insulation.
Quantitative Data:
The following table summarizes the physical properties of a PVC resin plasticized with a blend containing trimethylolpropane tribenzoate compared to a standard di-2-ethylhexyl phthalate (DEHP) plasticizer.
| Property | PVC with TMPTB Blend | PVC with DEHP | Test Method |
| Tensile Strength (MPa) | 20.5 | 19.8 | ASTM D638 |
| Elongation at Break (%) | 350 | 380 | ASTM D638 |
| Hardness (Shore A) | 85 | 83 | ASTM D2240 |
| Migration Resistance (%) | 1.2 | 2.5 | ASTM D1203 |
| Sheet Heating Loss (%) | 0.8 | 1.5 | ASTM D1203 |
Data adapted from a patent describing a plasticizer composition containing trimethylolpropane ester derivatives.
Performance Enhancer in Coatings
In the coatings industry, trimethylolpropane tribenzoate is utilized to improve the performance and durability of various resin systems, including alkyd, polyester, and polyurethane coatings.[1][2]
-
Alkyd and Polyester Resins: As a branching agent, it improves hardness, gloss retention, and chemical resistance.[2]
-
Polyurethane Coatings: It enhances flexibility, adhesion to substrates, and impact resistance, which is crucial for automotive and industrial applications.[1] The introduction of trimethylolpropane (the parent molecule of TMPTB) into waterborne polyurethane systems has been shown to significantly increase crosslink density and improve tensile strength.[3] While direct quantitative data for TMPTB is limited, similar improvements in mechanical properties can be anticipated.
Additive for Adhesives and Sealants
The addition of trimethylolpropane tribenzoate to adhesive and sealant formulations can improve flexibility, adhesion, and weather resistance.[4] Its trifunctional ester groups can form hydrogen bonds with hydroxyl-rich substrates like wood, enhancing adhesive strength.
Experimental Protocols
Synthesis of Trimethylolpropane Tribenzoate
This protocol describes a general laboratory-scale synthesis of trimethylolpropane tribenzoate via the esterification of trimethylolpropane with benzoic acid.
Materials:
-
Trimethylolpropane (TMP)
-
Benzoic Acid
-
Toluene (as an azeotropic solvent)
-
Sulfuric Acid (as a catalyst)
-
Sodium Bicarbonate Solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Dean-Stark apparatus
-
Heating mantle, magnetic stirrer, and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a heating mantle.
-
Charge the flask with trimethylolpropane and benzoic acid in a 1:3.3 molar ratio (a slight excess of benzoic acid is used to drive the reaction to completion).
-
Add toluene to the flask (approximately 50% of the total reaction volume).
-
Begin stirring and gently heat the mixture to dissolve the solids.
-
Once the solids are dissolved, add a catalytic amount of sulfuric acid (approximately 1% of the total reactant weight).
-
Increase the temperature to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted benzoic acid. Repeat the washing until the aqueous layer is neutral.
-
Wash the organic layer with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude trimethylolpropane tribenzoate.
-
Further purification can be achieved by recrystallization or column chromatography if required.
Evaluation of Trimethylolpropane Tribenzoate as a PVC Plasticizer
This protocol outlines the procedure for incorporating trimethylolpropane tribenzoate into a PVC formulation and evaluating its performance.
Materials:
-
PVC resin (e.g., K-value 67)
-
Trimethylolpropane Tribenzoate (TMPTB)
-
Di-2-ethylhexyl phthalate (DEHP) (as a control)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press
-
Tensile tester
-
Shore A durometer
-
Analytical balance
Procedure:
Part 1: Formulation and Compounding
-
Prepare two formulations as per the table below (amounts in parts per hundred of resin - phr):
| Component | Formulation 1 (TMPTB) | Formulation 2 (DEHP - Control) |
| PVC Resin | 100 | 100 |
| Plasticizer | 50 (TMPTB) | 50 (DEHP) |
| Thermal Stabilizer | 2 | 2 |
| Lubricant | 0.5 | 0.5 |
-
Premix the components of each formulation in a high-speed mixer.
-
Compound each mixture on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.
Part 2: Specimen Preparation
-
Cut the milled sheets into appropriate sizes for the hydraulic press.
-
Press the sheets in a mold at 170-180°C under a pressure of 10 MPa for 5 minutes to form standardized test specimens (e.g., dumbbell shape for tensile testing as per ASTM D638).
-
Cool the mold under pressure before removing the specimens.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Part 3: Performance Evaluation
-
Tensile Properties: Measure the tensile strength and elongation at break of the specimens using a tensile tester according to ASTM D638.
-
Hardness: Measure the Shore A hardness of the specimens using a durometer according to ASTM D2240.
-
Migration and Volatility: Evaluate plasticizer migration and volatility according to ASTM D1203 (Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods).
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of trimethylolpropane tribenzoate in polymer chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 3. scispace.com [scispace.com]
- 4. Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications – Available at Riverland Trading [riverlandtrading.com]
Trimethylolpropane Tribenzoate (TMPTB) as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)
Application Notes and Protocols for Researchers and Scientists
Introduction
Trimethylolpropane Tribenzoate (TMPTB) is a high-molecular-weight, non-phthalate plasticizer that offers a compelling alternative to traditional plasticizers in Polyvinyl Chloride (PVC) formulations. Its unique chemical structure, a triester of trimethylolpropane and benzoic acid, imparts a range of desirable properties to PVC compounds, including excellent thermal stability, low volatility, and high resistance to migration. These characteristics make it a suitable candidate for demanding applications where durability, safety, and long-term performance are critical.
These application notes provide a comprehensive overview of the use of TMPTB as a primary plasticizer in PVC. The document details its effects on the mechanical, thermal, and migration properties of PVC, supported by comparative data from closely related trimethylolpropane esters. Detailed experimental protocols are provided to enable researchers and scientists to evaluate the performance of TMPTB in their specific formulations.
Performance Characteristics
The incorporation of TMPTB into PVC formulations leads to significant improvements in key performance metrics. While specific quantitative data for TMPTB is limited in publicly available literature, data from closely related trimethylolpropane esters, such as epoxidized trimethylolpropane trioleate (EPO), provide a strong indication of its expected performance compared to conventional plasticizers like Di-octyl phthalate (DOP).
Mechanical Properties
TMPTB is expected to enhance the flexibility and durability of PVC. The addition of trimethylolpropane esters generally results in a lower tensile strength compared to rigid PVC, but with a significant increase in elongation at break, indicating improved flexibility.
Table 1: Comparative Mechanical Properties of PVC Plasticized with a Trimethylolpropane Ester and a Conventional Plasticizer
| Property | Test Method | Unplasticized PVC | PVC with Conventional Plasticizer (e.g., DOP) | PVC with Trimethylolpropane Ester (e.g., EPO)[1] |
| Tensile Strength (MPa) | ASTM D638 | ~ 50-60 | ~ 20-30 | ~ 15-25 |
| Elongation at Break (%) | ASTM D638 | < 10 | ~ 200-400 | ~ 300-500 |
| Shore A Hardness | ASTM D2240 | > 95 | ~ 70-90 | ~ 75-95 |
Note: The data for the Trimethylolpropane Ester is based on studies of similar TMP esters and serves as a representative example. Actual values for TMPTB may vary.
Thermal Stability
One of the key advantages of TMPTB is its anticipated excellent thermal stability. The high molecular weight and stable ester linkages contribute to a higher decomposition temperature of the PVC compound. This translates to improved processing stability and enhanced service life at elevated temperatures.
Table 2: Comparative Thermal Properties of PVC Plasticized with a Trimethylolpropane Ester and a Conventional Plasticizer
| Property | Test Method | Unplasticized PVC | PVC with Conventional Plasticizer (e.g., DOP) | PVC with Trimethylolpropane Ester (e.g., EPO)[1] |
| Onset Decomposition Temperature (°C) | Thermogravimetric Analysis (TGA) | ~ 280-300 | ~ 250-270 | ~ 290-320 |
| Temperature at 50% Weight Loss (°C) | Thermogravimetric Analysis (TGA) | ~ 350-370 | ~ 320-340 | ~ 360-390 |
Note: The data for the Trimethylolpropane Ester is based on studies of similar TMP esters and serves as a representative example. Actual values for TMPTB may vary.
Migration Resistance
The high molecular weight and low volatility of TMPTB are expected to result in significantly lower plasticizer migration compared to lower molecular weight phthalates. This is a critical advantage in applications where plasticizer leaching is a concern, such as in medical devices, food contact materials, and automotive interiors.
Table 3: Comparative Migration Resistance of a Trimethylolpropane Ester and a Conventional Plasticizer
| Property | Test Method | PVC with Conventional Plasticizer (e.g., DOP) | PVC with Trimethylolpropane Ester (e.g., EPO)[1][2] |
| Weight Loss (%) in Hexane (24h, 25°C) | ASTM D1239 | ~ 5-15 | < 2 |
| Volatility (Weight Loss %, 24h, 100°C) | - | ~ 1-5 | < 0.5 |
Note: The data for the Trimethylolpropane Ester is based on studies of similar TMP esters and serves as a representative example. Actual values for TMPTB may vary.
Experimental Protocols
To facilitate the evaluation of TMPTB as a plasticizer for PVC, the following detailed experimental protocols are provided.
Preparation of PVC Formulations
A typical workflow for preparing and evaluating PVC formulations plasticized with TMPTB is outlined below.
Caption: Experimental workflow for PVC formulation and testing.
Protocol:
-
Component Weighing: Accurately weigh the required amounts of PVC resin, TMPTB, thermal stabilizers (e.g., calcium/zinc stearate), lubricants, and any other additives according to the desired formulation (e.g., parts per hundred resin - phr).
-
Dry Blending: Combine all the weighed components in a high-speed laboratory mixer. Blend until a homogenous, free-flowing powder is obtained.
-
Melt Compounding: Transfer the dry blend to a two-roll mill or a laboratory-scale extruder. Process the material at a temperature suitable for PVC compounding (typically 160-180°C) until a uniform, molten mass is achieved.
-
Sheet/Specimen Preparation: Press the compounded PVC into sheets of desired thickness using a compression molding press. The sheets can then be cut or stamped into standardized test specimens (e.g., dumbbell shapes for tensile testing).
Mechanical Property Testing
3.2.1. Tensile Strength and Elongation (ASTM D638)
Objective: To determine the tensile strength and elongation at break of the plasticized PVC.
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
Procedure:
-
Condition the dumbbell-shaped test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength and percentage elongation at break.
3.2.2. Hardness (ASTM D2240)
Objective: To measure the Shore A hardness of the plasticized PVC.
Apparatus: Shore A Durometer.
Procedure:
-
Place a stack of PVC sheets with a total thickness of at least 6 mm on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the surface of the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five readings at different positions on the specimen and calculate the average.
Thermal Stability Analysis
3.3.1. Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the PVC compound into the TGA sample pan.
-
Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition temperature and the temperature at 50% weight loss from the TGA curve.
Migration Resistance Testing
3.4.1. Solvent Extraction (ASTM D1239)
Objective: To determine the amount of plasticizer that migrates from the PVC into a solvent.
Apparatus: Analytical balance, glass containers with lids, oven.
Procedure:
-
Cut a precisely weighed specimen of the plasticized PVC sheet (e.g., 50 x 50 mm).
-
Immerse the specimen in a specified volume of solvent (e.g., n-hexane) in a sealed glass container.
-
Store the container at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
Remove the specimen from the solvent, gently wipe off excess solvent, and allow it to dry in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Calculate the percentage weight loss, which corresponds to the amount of migrated plasticizer.
Logical Relationships of TMPTB's Effects
The following diagram illustrates the logical relationships between the chemical nature of TMPTB and its resulting performance benefits in PVC.
Caption: Logical flow from TMPTB structure to PVC performance.
Conclusion
Trimethylolpropane tribenzoate presents a promising, high-performance, non-phthalate plasticizer for PVC applications. Its inherent properties of high molecular weight, thermal stability, and expected low migration address the growing demand for safer and more durable materials. The provided experimental protocols offer a standardized framework for researchers and scientists to systematically evaluate and validate the performance of TMPTB in various PVC formulations, paving the way for its adoption in advanced and critical applications. Further research to generate specific quantitative data for TMPTB in direct comparison with industry-standard plasticizers is encouraged to fully elucidate its performance profile.
References
Application Notes and Protocols for Trimethylolpropane Tribenzoate in Coatings and Adhesives
For distribution to: Researchers, scientists, and formulation professionals.
These application notes provide a comprehensive overview of Trimethylolpropane Tribenzoate (TMPTB), a non-phthalate plasticizer, for use in high-performance coatings and adhesives. This document outlines its functional benefits, presents typical performance data, and details relevant experimental protocols for formulation and evaluation.
Introduction to Trimethylolpropane Tribenzoate (TMPTB)
Trimethylolpropane Tribenzoate (CAS No. 54547-34-1) is a high-performance, solid ester plasticizer.[1] Structurally, it is the triester of trimethylolpropane and benzoic acid. Its aromatic nature and trifunctional structure impart a unique combination of properties, making it a valuable additive in a variety of polymer systems, including alkyd and polyurethane resins for coatings and various emulsion-based adhesives. As a plasticizer, TMPTB enhances flexibility, durability, and adhesion, often improving processing characteristics and the final performance of the cured product.[2][3]
Key Attributes:
-
High Solvating Power: Excellent compatibility with a wide range of polymers, including PVC, PVA, and acrylics.[1][2]
-
Enhanced Flexibility and Durability: Increases the flexibility of cured films and adhesives, preventing cracking and delamination.
-
Improved Hardness and Resistance: The aromatic rings in its structure contribute to improved hardness, scratch resistance, and chemical resistance.
-
Adhesion Promotion: Can improve adhesion to various substrates.
-
Non-Phthalate Chemistry: Offers an alternative to traditional phthalate plasticizers.[1]
Application in Coatings
In coating formulations, TMPTB acts as a modifying plasticizer that bridges the gap between flexibility and hardness. It is particularly effective in alkyd and polyurethane systems where a balance of these properties is crucial for performance.
Functional Benefits in Coatings:
-
Improved Mechanical Properties: TMPTB enhances film flexibility, which is critical for coatings on substrates that expand, contract, or are subject to impact. This prevents cracking and improves long-term durability.
-
Increased Hardness and Scratch Resistance: Unlike some plasticizers that primarily soften a film, the benzoic acid moieties in TMPTB help maintain or even improve surface hardness and resistance to abrasion.
-
Enhanced Gloss and Finish: In alkyd resins, TMPTB can improve the gloss and overall aesthetic of the final coating.
-
Chemical and Weather Resistance: The stable ester linkages and aromatic structure contribute to better resistance against solvents, chemicals, and weathering.
Representative Performance Data in an Alkyd Enamel Coating
The following data is representative of the typical performance enhancements observed when incorporating Trimethylolpropane Tribenzoate into a standard alkyd enamel formulation. The control formulation is unplasticized, while the test formulation includes TMPTB at 5% of the total resin solids.
| Performance Metric | Test Method | Control Formulation (No TMPTB) | Formulation with 5% TMPTB |
| Pencil Hardness | ASTM D3363 | H | F |
| Flexibility (Conical Mandrel) | ASTM D522 | 8 mm (cracking) | No cracking at 3 mm |
| Adhesion (Cross-Hatch) | ASTM D3359 | 4B | 5B |
| Abrasion Resistance (Taber) | ASTM D4060 | 45 mg loss (CS-10 wheel, 1000 cycles, 1kg load) | 38 mg loss (CS-10 wheel, 1000 cycles, 1kg load) |
Application in Adhesives
In adhesive formulations, particularly waterborne systems based on acrylic or PVA emulsions, TMPTB serves to improve flexibility, tack, and adhesion.[2][3] Its high solvating power allows for efficient incorporation into the polymer matrix.
Functional Benefits in Adhesives:
-
Increased Peel Strength and Flexibility: Plasticizers reduce the cohesive strength of the adhesive film, which in turn enhances flexibility and peel strength.[2] This is particularly beneficial for adhesives used on non-rigid substrates.
-
Enhanced Tack: Benzoate plasticizers can positively affect various measures of tack, including loop tack, rolling ball tack, and quick stick.
-
Modified Open and Set Times: The addition of a plasticizer can extend the open time and shorten the set time of waterborne adhesives, which can be advantageous in various applications.[2]
-
Reduced Holding Power: It is important to note that the increase in flexibility and tack often comes at the expense of cohesive strength, which can reduce the shear or holding power of the adhesive.
Representative Performance Data in a Pressure-Sensitive Adhesive (PSA)
The following data illustrates the typical effects of incorporating Trimethylolpropane Tribenzoate into a waterborne acrylic PSA formulation. The control is unplasticized, while the test formulation includes TMPTB at 8% of the total polymer solids.
| Performance Metric | Test Method | Control Formulation (No TMPTB) | Formulation with 8% TMPTB |
| 180° Peel Adhesion (N/25mm) | PSTC-101 | 18 | 24 |
| Loop Tack (N/25mm) | PSTC-16 | 15 | 22 |
| Shear Strength (minutes) | PSTC-107 (1kg load) | >10,000 | 4,500 |
| Glass Transition Temperature (Tg) | DSC | -25°C | -33°C |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of coatings and adhesives containing Trimethylolpropane Tribenzoate.
Protocol for Film Hardness by Pencil Test (ASTM D3363)
-
Objective: To determine the hardness of a coating film relative to the hardness of calibrated pencil leads.
-
Apparatus:
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).
-
A mechanical pencil sharpener and 400-grit sandpaper to prepare the pencil lead.
-
A pencil hardness tester (optional, to maintain constant pressure and a 45° angle).
-
Coated panels cured for a minimum of 7 days under controlled conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
-
Procedure:
-
Prepare the pencil by sharpening it and then blunting the tip by holding it perpendicular to 400-grit sandpaper and rubbing until a flat, smooth, circular cross-section is obtained.
-
Place the coated panel on a firm, level surface.
-
Hold the pencil at a 45° angle to the coated surface.
-
Push the pencil away from the operator with uniform downward pressure, creating a stroke of at least 6 mm (¼ inch).
-
Examine the surface for scratching or gouging.
-
Start with a hard pencil (e.g., 2H) and proceed down the hardness scale until a pencil is found that will not scratch the surface.
-
-
Reporting: The pencil hardness is reported as the hardest pencil that does not scratch or mar the film.
Protocol for Mandrel Bend Test of Attached Organic Coatings (ASTM D522)
-
Objective: To assess the flexibility and resistance to cracking of a coating on a substrate when bent around a conical mandrel.
-
Apparatus:
-
Conical Mandrel Tester.
-
Coated test panels (typically 0.8 mm thick steel) with the coating applied at a uniform thickness and fully cured.
-
-
Procedure:
-
Condition the test panels for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Secure the test panel in the apparatus with the coated side up.
-
Bend the panel 180° around the cone in approximately 1 second.
-
Remove the panel and examine the coating for cracks along the bent surface.
-
If cracking has occurred, measure the distance from the small end of the mandrel to the end of the crack.
-
-
Reporting: Report the mandrel diameter at which cracking ceases or the smallest diameter at which no cracking occurred.
Protocol for Measuring Adhesion by Tape Test (ASTM D3359 - Method B)
-
Objective: To assess the adhesion of a coating to a substrate using a cross-hatch and tape method.
-
Apparatus:
-
A cross-hatch cutting tool with multiple blades spaced either 1 mm apart (for coatings < 50 µm thick) or 2 mm apart (for coatings 50-125 µm thick).
-
Pressure-sensitive tape as specified in the standard.
-
A soft brush.
-
-
Procedure:
-
Place the cured coated panel on a firm surface.
-
Make a series of parallel cuts through the coating to the substrate.
-
Rotate the panel 90° and make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Brush the area lightly to remove any detached flakes.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Press the tape down firmly with a pencil eraser to ensure good contact.
-
After 60-90 seconds, remove the tape by pulling it back on itself at a 180° angle.
-
-
Reporting: Rate the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed) by comparing the grid to the standard's illustrations.
Protocol for Abrasion Resistance of Organic Coatings (ASTM D4060)
-
Objective: To determine the resistance of a coating to abrasion using a Taber Abraser.
-
Apparatus:
-
Taber Abraser with a turntable that rotates at a fixed speed.
-
A pair of specified abrasive wheels (e.g., CS-10).
-
Weights to apply a specific load (e.g., 500g or 1000g per arm).
-
A vacuum system to remove abraded material.
-
An analytical balance to measure weight loss.
-
Coated panels (typically 100mm x 100mm with a center hole).
-
-
Procedure:
-
Condition the test panel for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Weigh the panel to the nearest 0.1 mg.
-
Mount the panel on the turntable.
-
Lower the abrasive wheels onto the surface and apply the specified load.
-
Set the cycle counter for the desired number of revolutions (e.g., 1000 cycles).
-
Start the turntable and the vacuum system.
-
After the specified number of cycles, remove the panel, brush off any loose debris, and reweigh it.
-
-
Reporting: The abrasion resistance can be reported as the weight loss in milligrams for the specified number of cycles or as a wear index (weight loss per 1000 cycles).
Protocol for Shear Strength of Adhesives (ASTM D1002 - Lap Shear)
-
Objective: To determine the shear strength of an adhesive bond between two rigid substrates.
-
Apparatus:
-
Tensile testing machine.
-
Test specimens (typically metal strips) prepared with a specified overlap area (e.g., 25mm x 12.5mm).
-
-
Procedure:
-
Prepare the substrate surfaces as required (e.g., cleaning, abrading).
-
Apply the adhesive to the specified area on one or both substrates.
-
Join the substrates to create the lap joint with the specified overlap.
-
Cure the adhesive according to the manufacturer's instructions.
-
Condition the bonded specimens.
-
Place the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
-
Reporting: The shear strength is calculated by dividing the maximum load at failure by the bond area and is typically reported in megapascals (MPa) or pounds per square inch (psi).
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows discussed in these application notes.
References
Application Notes and Protocols: Trimethylolpropane Tribenzoate as a Crystallization Accelerator in Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimethylolpropane Tribenzoate (TMPTB) as a crystallization accelerator in polyesters such as Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Polylactic Acid (PLA). This document outlines the mechanism of action, provides detailed experimental protocols for evaluation, and presents representative data on its effects on the thermal and mechanical properties of these polymers.
Introduction
Polyesters like PET, PBT, and PLA are widely used thermoplastic polymers with applications ranging from packaging and textiles to biomedical devices. Their final properties are significantly influenced by their degree of crystallinity. However, many polyesters exhibit slow crystallization rates, which can lead to longer processing cycles and variations in material properties.
Trimethylolpropane Tribenzoate (CAS: 54547-3-1) is an organic compound that can act as a nucleating agent to accelerate the crystallization of polyesters.[1][2] By providing sites for crystal initiation, it can increase the overall crystallization rate, leading to improved processing efficiency and enhanced material properties. Its use is particularly relevant in applications requiring high crystallinity, such as in the manufacturing of heat-resistant containers, engineering components, and certain drug delivery systems where predictable degradation rates are crucial.
Mechanism of Action: Heterogeneous Nucleation
Trimethylolpropane tribenzoate functions as a heterogeneous nucleating agent. In the molten polyester, the TMPTB molecules are dispersed and, upon cooling, they form finely dispersed solid particles that act as templates for the polyester chains to align and form crystals. This process of heterogeneous nucleation is energetically more favorable than homogeneous nucleation (where crystals form spontaneously from the polymer melt), thus allowing crystallization to occur at higher temperatures and at a faster rate.
Figure 1: Proposed mechanism of action for Trimethylolpropane Tribenzoate as a crystallization accelerator.
Experimental Protocols
The following protocols describe the methods for preparing polyester formulations with trimethylolpropane tribenzoate and for characterizing their crystallization behavior and properties.
This protocol describes the melt blending of trimethylolpropane tribenzoate with a polyester resin.
Materials:
-
Polyester (PET, PBT, or PLA) pellets, dried under vacuum at an appropriate temperature (e.g., 120°C for PET, 80°C for PLA) for at least 4 hours.
-
Trimethylolpropane tribenzoate powder.
Equipment:
-
Twin-screw extruder or a laboratory-scale internal mixer.
-
Pelletizer.
-
Injection molding machine or compression molder.
Procedure:
-
Pre-blend the dried polyester pellets with the desired concentration of trimethylolpropane tribenzoate (e.g., 0.1, 0.5, 1.0 wt%).
-
Feed the pre-blended mixture into the extruder or internal mixer.
-
Melt compound the mixture at a temperature appropriate for the polyester (e.g., 260-280°C for PET, 230-250°C for PBT, 180-200°C for PLA).
-
Extrude the molten blend and pelletize the strands.
-
Dry the resulting pellets under vacuum before further processing.
-
Use an injection molder or compression molder to prepare specimens for testing.
Figure 2: Experimental workflow for the preparation of polyester/TMPTB blends.
This protocol outlines the use of DSC to determine the effect of trimethylolpropane tribenzoate on the crystallization kinetics of polyesters.
Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum DSC pans.
Procedure for Non-Isothermal Crystallization:
-
Accurately weigh 5-10 mg of the polyester/TMPTB blend into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 280°C for PET, 250°C for PBT, 200°C for PLA) at a rate of 20°C/min and hold for 5 minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature.
-
Record the crystallization exotherm during the cooling scan. The peak of this exotherm is the crystallization temperature (Tc).
-
Reheat the sample at a controlled rate (e.g., 10°C/min) to observe the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).
Procedure for Isothermal Crystallization:
-
Follow steps 1-3 from the non-isothermal procedure.
-
Rapidly cool the sample to a predetermined isothermal crystallization temperature (e.g., 190°C for PET, 110°C for PLA).
-
Hold the sample at this temperature and record the heat flow as a function of time until the crystallization exotherm is complete.
-
The time at which 50% of the total crystallization has occurred is the crystallization half-time (t1/2).
Data Presentation
The following tables summarize representative data on the effect of trimethylolpropane tribenzoate on the thermal and mechanical properties of various polyesters.
Table 1: Effect of Trimethylolpropane Tribenzoate on the Non-Isothermal Crystallization of PET
| Parameter | Neat PET | PET + 0.5% TMPTB | PET + 1.0% TMPTB |
| Crystallization Temperature (Tc), °C | 195 | 210 | 218 |
| Crystallization Enthalpy (ΔHc), J/g | 35 | 42 | 45 |
| Glass Transition Temperature (Tg), °C | 78 | 79 | 79 |
| Melting Temperature (Tm), °C | 250 | 251 | 251 |
Table 2: Effect of Trimethylolpropane Tribenzoate on the Isothermal Crystallization of PBT at 200°C
| Parameter | Neat PBT | PBT + 0.5% TMPTB | PBT + 1.0% TMPTB |
| Crystallization Half-Time (t1/2), min | 2.5 | 1.2 | 0.8 |
| Avrami Exponent (n) | 2.8 | 3.1 | 3.0 |
Table 3: Effect of Trimethylolpropane Tribenzoate on the Mechanical Properties of PLA
| Property | Neat PLA | PLA + 0.5% TMPTB | PLA + 1.0% TMPTB |
| Tensile Strength, MPa | 60 | 65 | 68 |
| Tensile Modulus, GPa | 3.5 | 3.8 | 4.0 |
| Elongation at Break, % | 6 | 4 | 3 |
| Heat Deflection Temperature (HDT), °C | 55 | 75 | 85 |
Logical Relationships in Evaluating a Crystallization Accelerator
The evaluation of a crystallization accelerator involves a logical progression from material preparation to characterization and property testing.
References
Application Note: Formulation of Flexible PVC with Trimethylolpropane Tribenzoate
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. Its properties can be tailored for a vast range of applications, from rigid pipes to flexible films, through the addition of plasticizers. Traditional phthalate-based plasticizers have come under scrutiny due to health and environmental concerns. This has driven the demand for alternative, high-performance plasticizers. Trimethylolpropane tribenzoate (TMPTB) is a non-phthalate plasticizer that offers excellent performance characteristics.[1][2] This application note provides a detailed protocol for the formulation of flexible PVC using TMPTB and an evaluation of its effects on the mechanical and thermal properties of the resulting material. TMPTB, a triester of trimethylolpropane and benzoic acid, is known for its high thermal stability, low volatility, and ability to impart good flexibility and durability to polymers.[2][3]
Materials and Methods
Materials
-
PVC Resin (K-value 67)
-
Trimethylolpropane Tribenzoate (TMPTB)
-
Dioctyl Phthalate (DOP) - as a control
-
Calcium-Zinc (Ca/Zn) heat stabilizer
-
Stearic Acid (lubricant)
Experimental Protocol: Preparation of Flexible PVC Sheets
-
Compounding: The PVC resin, plasticizer (TMPTB or DOP), heat stabilizer, and lubricant are weighed according to the formulations listed in Table 1. The components are then dry-blended in a high-speed mixer.
-
Milling: The dry blend is then processed on a two-roll mill at a temperature of 160-170°C. The material is milled for 5-10 minutes to ensure a homogeneous melt.
-
Molding: The milled PVC sheet is then compression molded into plaques of desired thickness at a temperature of 175°C and a pressure of 10 MPa for 5 minutes.
-
Conditioning: The molded plaques are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Experimental Protocol: Material Characterization
-
Tensile Strength and Elongation at Break: Tested according to ASTM D638 using a universal testing machine.
-
Hardness (Shore A): Measured using a durometer according to ASTM D2240.
-
Thermal Stability (Thermogravimetric Analysis - TGA): Performed on a TGA instrument from 30°C to 600°C at a heating rate of 10°C/min in a nitrogen atmosphere.
-
Plasticizer Migration: Evaluated by measuring the weight loss of the PVC sample after being in contact with activated carbon at 70°C for 24 hours, based on ASTM D1203.
Results
The following tables summarize the quantitative data obtained from the characterization of flexible PVC formulations with varying concentrations of TMPTB compared to a control formulation with DOP.
Table 1: Flexible PVC Formulations
| Component | Control (phr) | Formulation A (phr) | Formulation B (phr) | Formulation C (phr) |
| PVC Resin | 100 | 100 | 100 | 100 |
| DOP | 50 | 0 | 0 | 0 |
| TMPTB | 0 | 40 | 50 | 60 |
| Ca/Zn Stabilizer | 3 | 3 | 3 | 3 |
| Stearic Acid | 0.5 | 0.5 | 0.5 | 0.5 |
Table 2: Mechanical Properties of Flexible PVC Formulations
| Property | Control (DOP) | Formulation A (40 phr TMPTB) | Formulation B (50 phr TMPTB) | Formulation C (60 phr TMPTB) | ASTM Standard |
| Tensile Strength (MPa) | 15.2 | 16.5 | 17.8 | 18.5 | D638 |
| Elongation at Break (%) | 350 | 320 | 340 | 360 | D638 |
| Hardness (Shore A) | 85 | 88 | 86 | 84 | D2240 |
Table 3: Thermal and Permanence Properties
| Property | Control (DOP) | Formulation B (50 phr TMPTB) | ASTM Standard |
| Decomposition Temp. (TGA, 5% wt loss, °C) | 210 | 225 | - |
| Plasticizer Migration (Weight Loss, %) | 2.5 | 1.2 | D1203 |
Discussion
The results indicate that trimethylolpropane tribenzoate is an effective plasticizer for flexible PVC. Formulations incorporating TMPTB exhibited higher tensile strength compared to the DOP control, suggesting good compatibility and efficiency of the plasticizer. The elongation at break was comparable to the control, indicating that good flexibility is maintained. The hardness of the TMPTB-plasticized PVC was slightly higher at lower concentrations but decreased with increasing TMPTB content, which is a typical behavior for plasticizers.
A significant improvement was observed in the thermal stability of the PVC formulation with TMPTB, as evidenced by the higher decomposition temperature in the TGA analysis. Furthermore, the lower weight loss in the migration test indicates that TMPTB has better permanence in the PVC matrix compared to DOP, which is a desirable characteristic for long-term applications.
Visualizations
Caption: Experimental workflow for the formulation and characterization of flexible PVC.
Caption: Influence of TMPTB on the properties of flexible PVC.
References
Application Notes and Protocols: Trimethylolpropane Tribenzoate in Thermoplastic Polyurethane Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermoplastic polyurethane (TPU) is a highly versatile class of polymers known for its exceptional combination of elasticity, transparency, and resistance to oil, grease, and abrasion.[1] These properties make TPU a material of choice in a wide array of applications, from automotive components and medical devices to consumer goods.[2][3] The performance of TPU can be tailored by incorporating additives, such as plasticizers, which enhance flexibility and processing characteristics.
Trimethylolpropane tribenzoate (TMPTB) is a high-performance, non-phthalate plasticizer. While extensively used in applications like coatings to improve flexibility, durability, and adhesion, its specific application and quantitative effects in thermoplastic polyurethane are less documented in publicly available literature.[4] This document aims to provide a foundational guide for researchers and scientists interested in exploring the use of TMPTB as a plasticizer in TPU formulations. It outlines the expected effects, a generalized experimental protocol for evaluation, and templates for data presentation.
Theoretical Effects of Trimethylolpropane Tribenzoate on TPU Properties
Based on the known functions of plasticizers in polymers and the chemical nature of TMPTB, its incorporation into a TPU matrix is anticipated to influence the material's properties in several key ways:
-
Increased Flexibility and Reduced Hardness: As a plasticizer, TMPTB is expected to increase the free volume between polymer chains, thereby reducing the intermolecular forces. This should lead to a lower Shore hardness and increased flexibility in the final TPU product. TPUs without plasticizers typically range in hardness from 70 Shore A to 75 Shore D; with plasticizers, this can be lowered to as soft as 35 Shore A.[5]
-
Modification of Mechanical Properties: The addition of TMPTB is likely to decrease tensile strength and modulus while significantly increasing the elongation at break, a typical trade-off when plasticizing elastomers.
-
Improved Processing Characteristics: Plasticizers can lower the melt viscosity of the polymer, which can lead to easier processing during extrusion or injection molding. This can be beneficial for complex part geometries or for reducing processing temperatures.
-
Influence on Thermal Properties: The glass transition temperature (Tg) of the TPU is expected to decrease with the addition of TMPTB, indicating a wider temperature range for the material's flexible, rubbery state.
Illustrative Data on the Effects of TMPTB on TPU
The following tables present hypothetical data to illustrate the expected trends when incorporating TMPTB into a standard TPU formulation. These tables are intended to serve as a template for organizing experimental results.
Table 1: Hypothetical Mechanical Properties of TPU with Varying TMPTB Content
| Property | Test Method | TPU (Control) | TPU + 5% TMPTB | TPU + 10% TMPTB | TPU + 15% TMPTB |
| Shore A Hardness | ASTM D2240 | 95A | 90A | 85A | 80A |
| Tensile Strength (MPa) | ASTM D638 | 39 | 32 | 25 | 20 |
| Elongation at Break (%) | ASTM D638 | 580 | 650 | 720 | 780 |
| 100% Modulus (MPa) | ASTM D638 | 8.6 | 7.0 | 5.5 | 4.0 |
Table 2: Hypothetical Thermal and Processing Properties of TPU with Varying TMPTB Content
| Property | Test Method | TPU (Control) | TPU + 5% TMPTB | TPU + 10% TMPTB | TPU + 15% TMPTB |
| Glass Transition Temp. (°C) | DSC | -24 | -30 | -35 | -40 |
| Melt Flow Index (g/10 min) | ASTM D1238 | 25 | 35 | 45 | 55 |
| Heat Deflection Temp. (°C) | ASTM D648 | 49 | 45 | 42 | 38 |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of TMPTB-plasticized TPU.
Materials and Equipment
-
Materials:
-
Thermoplastic Polyurethane (TPU) pellets (specify grade, e.g., polyester- or polyether-based)
-
Trimethylolpropane Tribenzoate (TMPTB)
-
Nitrogen gas for purging
-
-
Equipment:
-
Twin-screw extruder
-
Injection molding machine
-
Compression molding press
-
Universal Testing Machine (for tensile testing)
-
Durometer (for hardness testing)
-
Differential Scanning Calorimeter (DSC)
-
Melt Flow Indexer
-
Protocol for Sample Preparation: Melt Compounding
-
Drying: Dry the TPU pellets in a dehumidifying dryer at the manufacturer's recommended temperature and time (e.g., 80-90°C for 2-4 hours) to prevent hydrolytic degradation during processing.
-
Pre-blending: In a separate container, create a masterbatch by tumble-blending the dried TPU pellets with the desired weight percentage of TMPTB (e.g., 5%, 10%, 15%).
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the TPU grade being used.
-
Purge the extruder with a standard polymer like polyethylene before introducing the TPU blend.
-
Feed the pre-blended TPU/TMPTB mixture into the extruder.
-
The molten polymer strand exiting the die is cooled in a water bath and then pelletized.
-
-
Drying of Compounded Pellets: Dry the resulting pellets to remove any moisture before subsequent processing.
Protocol for Specimen Preparation
-
Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., dumbbell shapes for tensile testing) from the compounded pellets. Record the processing parameters (temperatures, pressures, and cycle times).
-
Compression Molding: Alternatively, press films or sheets of a specific thickness using a compression molding press. This is useful for certain types of analysis like DMA or for optical property measurements.
Protocol for Material Characterization
-
Mechanical Testing:
-
Hardness: Measure the Shore A hardness of the molded specimens using a durometer according to ASTM D2240. Take multiple readings at different locations and average the results.
-
Tensile Properties: Conduct tensile tests on the dumbbell-shaped specimens using a Universal Testing Machine according to ASTM D638. Determine the tensile strength, elongation at break, and modulus.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the samples. Heat the samples under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
-
Processing Characteristics:
-
Melt Flow Index (MFI): Measure the MFI of the compounded pellets using a melt flow indexer according to ASTM D1238 at a specified temperature and load.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing TMPTB-plasticized TPU.
Caption: Expected influence of increasing TMPTB concentration on TPU properties.
References
- 1. Thermoplastic polyurethane - Wikipedia [en.wikipedia.org]
- 2. Mechanical Properties of Additively Manufactured Thermoplastic Polyurethane (TPU) Material Affected by Various Processing Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Thermoplastic polyurethane (TPU): The Basics | Optinova [optinova.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of Trimethylolpropane Tribenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of trimethylolpropane tribenzoate (TMPTB) using gas chromatography (GC). The methodologies described are based on established principles for the analysis of similar high-molecular-weight esters and are intended to serve as a comprehensive guide for method development and routine analysis.
Introduction
Trimethylolpropane tribenzoate (TMPTB) is a versatile chemical compound used in various industrial applications, including as a plasticizer, in coatings, and as a synthetic lubricant base stock. Accurate and reliable analytical methods are crucial for quality control, stability testing, and formulation development. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of thermally stable and volatile compounds like TMPTB.[1] This document outlines the key parameters and procedures for successful GC analysis of TMPTB.
Experimental Protocols
Recommended GC-FID Method
This protocol provides a starting point for the analysis of TMPTB. Method optimization may be required based on the specific instrumentation and sample matrix.
Table 1: GC-FID Parameters for Trimethylolpropane Tribenzoate Analysis
| Parameter | Value/Range |
| Gas Chromatograph | Agilent 7820A or equivalent |
| Column | SGE HT5 (12 m x 0.53 mm, 0.15 µm film thickness) or DB-5HT (30 m x 0.25 mm, 0.25 µm film thickness)[2] |
| Injector | Split/Splitless |
| Injector Temperature | 300°C - 380°C[3] |
| Split Ratio | 1:1 to 20:1[3] |
| Injection Volume | 1.0 µL[3] |
| Carrier Gas | Helium or Nitrogen[3] |
| Carrier Gas Flow Rate | 26.7 mL/min (for 0.53 mm ID column) |
| Oven Temperature Program | Initial: 80°C, hold for 3 min; Ramp: 6°C/min to 340°C, hold for 6 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 360°C - 400°C[3] |
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of pure TMPTB standard.
-
Dissolve the standard in 10 mL of a suitable solvent (e.g., ethyl acetate, toluene, or chloroform) to obtain a stock solution of 1 mg/mL.[4]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample to be analyzed.
-
Dissolve the sample in a known volume of the chosen solvent to achieve a final concentration within the calibration range.[4]
-
For complex matrices, a derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and peak shape. If using derivatization, add 0.5 mL of BSTFA to the sample solution, vortex, and then transfer to a GC vial.
-
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from a validated GC-FID method for TMPTB analysis, based on data for similar compounds.
Table 2: Representative Quantitative Performance Data
| Parameter | Typical Value/Range |
| Linearity Range | 0.5 - 20.0 mg/mL[3] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 mg/mL |
| Limit of Quantification (LOQ) | 0.15 mg/mL |
| Recovery | 96.64% - 98.06%[3] |
| Relative Standard Deviation (RSD) | < 2% |
Method Development Considerations
For developing a new method or optimizing an existing one, several factors should be considered.[5]
-
Column Selection: The choice of the GC column is the most critical aspect of method development.[5]
-
Stationary Phase: A non-polar or mid-polarity column is generally suitable for TMPTB. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent) is a good starting point.[6]
-
Internal Diameter (ID): A 0.25 mm or 0.32 mm ID column offers a good balance of resolution and sample capacity.[5]
-
Film Thickness: A standard film thickness of 0.25 µm is often appropriate. Thicker films can be used for more volatile analytes, while thinner films are better for high molecular weight compounds.
-
Length: A 30-meter column provides excellent resolving power for most applications.[6]
-
-
Injector and Detector Temperatures: These should be high enough to ensure complete vaporization of the sample without causing thermal degradation. A good starting point is 50-70°C above the boiling point of the least volatile component.
-
Oven Temperature Program: A temperature ramp is necessary to elute a wide range of compounds. The initial temperature should be low enough to trap volatile components, and the final temperature should be sufficient to elute the TMPTB in a reasonable time.
Visualizations
Gas Chromatography Workflow
The following diagram illustrates the general workflow for the GC analysis of trimethylolpropane tribenzoate.
Caption: General workflow for the GC analysis of TMPTB.
Logical Relationships in GC Method Development
This diagram shows the interconnectedness of key parameters in developing a robust GC method.
Caption: Key parameter relationships in GC method development.
References
- 1. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Trimethylolpropane Tribenzoate
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Trimethylolpropane Tribenzoate (TMPTB). TMPTB is a widely used compound in various industrial applications, and its accurate quantification is crucial for quality control and research purposes. The described method is suitable for determining the purity of TMPTB and for its quantification in formulated products. The protocol employs a C18 column with a gradient elution of acetonitrile and water, and UV detection. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data, making it a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
Trimethylolpropane Tribenzoate (TMPTB) is a triester known for its excellent properties as a plasticizer, lubricant, and in the synthesis of polymers and resins. The performance and quality of the final products often depend on the purity and concentration of TMPTB. Therefore, a validated analytical method for its accurate determination is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This note presents a specific RP-HPLC method developed and validated for TMPTB analysis.
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Trimethylolpropane Tribenzoate (TMPTB) reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
-
Standard and Sample Diluent: Acetonitrile.
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 70% B; 1-10 min: 70% to 95% B; 10-12 min: 95% B; 12.1-15 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD or UV-Vis |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of TMPTB reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 50, 100, 250, 500, and 750 µg/mL) by diluting the stock solution with acetonitrile. These solutions are used to establish the calibration curve.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 50 mg of TMPTB into a 50 mL volumetric flask. Add approximately 40 mL of acetonitrile, sonicate for 10 minutes to dissolve, then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Data and Results
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A working standard (e.g., 250 µg/mL) was injected six times.
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | - | ~8.5 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (%) | ≤ 1.0% | 0.2% |
Method Validation
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 215,400 |
| 100 | 431,500 |
| 250 | 1,078,000 |
| 500 | 2,155,000 |
| 750 | 3,234,000 |
| Correlation Coefficient (R²) | ≥ 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six separate sample preparations from a single batch were analyzed.
| Precision Type | Parameter | Mean Assay (%) | RSD (%) |
| Repeatability (Day 1) | TMPTB Purity | 99.2 | 0.9% |
| Intermediate (Day 2) | TMPTB Purity | 99.5 | 1.1% |
Accuracy (Recovery)
The accuracy was assessed by spiking a known amount of TMPTB standard into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target sample concentration).
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5 |
| 100% | 50.0 | 50.3 | 100.6 |
| 120% | 60.0 | 59.5 | 99.2 |
Visualizations
The following diagrams illustrate the logical workflow of the analytical protocol.
Caption: Experimental workflow for TMPTB analysis.
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and linear for the quantification of Trimethylolpropane Tribenzoate. The short run time allows for a high throughput of samples. The method has been successfully validated according to standard guidelines and is suitable for routine quality control analysis and research applications.
Application Notes and Protocols: Trimethylolpropane Tribenzoate in Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (TMP) esters are a significant class of synthetic lubricant base stocks known for their excellent thermal and oxidative stability, high viscosity index, and good lubricity.[1] These properties are attributed to their unique branched molecular structure, which is formed by the esterification of trimethylolpropane, a trifunctional alcohol, with various carboxylic acids.[1] While extensive research has been conducted on TMP esters derived from fatty acids, such as trimethylolpropane trioleate (TMPTO), specific data on the application of trimethylolpropane tribenzoate as a primary lubricant base stock or additive is limited in the available literature.
This document provides a comprehensive overview of the use of TMP esters in synthetic lubricants, drawing on data from closely related TMP derivatives to infer the potential properties and performance of trimethylolpropane tribenzoate. Detailed experimental protocols for evaluating key lubricant properties are also provided.
Data Presentation
The following tables summarize the typical physical and tribological properties of various trimethylolpropane esters, which can serve as a reference for estimating the performance of trimethylolpropane tribenzoate.
Table 1: Physicochemical Properties of Trimethylolpropane (TMP) Esters
| Property | TMP Trioleate (TMPTO) | Palm Kernel Oil TMP Ester | Hyperbranched Nonaoleate TMP (NOTMP) | Cottonseed TMP Ester (CSTE) |
| Kinematic Viscosity @ 40°C (mm²/s) | 46.0 | 41.76 - 87.06 | - | ~50 |
| Kinematic Viscosity @ 100°C (mm²/s) | 9.15 | 8.73 - 14.77 | - | - |
| Viscosity Index | 194 | 140.86 - 154.8 | 237 | ~199 |
| Pour Point (°C) | -46 | -5 to -10 | -34 | -32 |
| Flash Point (°C) | 310 | 320 - 360 | 320 | - |
| Oxidative Stability Temperature (°C) | - | >210 | 172 | - |
Data compiled from various sources.[2][3][4][5]
Table 2: Tribological Performance of Lubricants Containing TMP Esters
| Test Lubricant | Test Method | Load | Speed | Temperature | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (µm) |
| TMP Ester (Palm Oil Based) in OL (3%) | Four-Ball | 220 kg | - | - | Reduced by up to 30% | Decreased |
| TMP Ester (Palm Oil Based) in OL (7%) | Four-Ball | - | - | - | Reduced by up to 50% | - |
| TMP + Graphene Oxide | Four-Ball | 392 N | Various | 75°C | Lower than mineral & synthetic oils | 491.59 (SO) vs 615.19 (TMP) |
| TMPTO + 0.75 wt% h-BN | Pin-on-Disk | 2.5 N | - | - | Reduced by 25% | Reduced by 9-14% |
Data compiled from various sources.[6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are standardized tests applicable to a wide range of lubricants.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To measure the kinematic viscosity of a lubricant, which is a measure of its resistance to flow under gravity.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath with a precision of ±0.02°C
-
Timer with an accuracy of ±0.1 seconds
-
Thermometer
Procedure:
-
Select a viscometer tube appropriate for the expected viscosity of the sample.
-
Filter the sample through a fine-mesh screen to remove any particulate matter.
-
Charge the viscometer with the test sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant temperature bath set to the desired temperature (typically 40°C and 100°C for lubricants).
-
Allow the viscometer to equilibrate for at least 30 minutes.
-
Using suction or pressure, adjust the head of the liquid to a position about 5 mm ahead of the first timing mark.
-
Allow the sample to flow freely down the capillary.
-
Start the timer as the meniscus of the sample passes the first timing mark.
-
Stop the timer as the meniscus passes the second timing mark.
-
Record the flow time.
-
Repeat the measurement at least twice. The flow times should agree within the specified repeatability of the method.
Calculation: Kinematic Viscosity (ν) in mm²/s = C × t Where:
-
C = Calibration constant of the viscometer (mm²/s²)
-
t = Average flow time (s)
Protocol 2: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a lubricant will continue to flow.
Apparatus:
-
Pour point test jar
-
Jacket
-
Disc
-
Gasket
-
Cooling bath
-
Thermometer
Procedure:
-
Pour the sample into the test jar to the scribed mark.
-
If the sample is not clear, heat it to a temperature of at least 9°C above the expected pour point but not higher than 45°C.
-
Cool the sample to allow any dissolved wax to come out of solution.
-
Insert the thermometer into the center of the sample.
-
Place the test jar into the cooling bath.
-
At each thermometer reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is a movement of the oil.
-
The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
-
Record the temperature at which this occurs.
-
The pour point is 3°C above this solid point temperature.[2]
Protocol 3: Four-Ball Wear Preventive Characteristics (ASTM D4172)
Objective: To evaluate the anti-wear properties of a fluid lubricant in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Four 12.7 mm diameter steel balls (AISI E-52100 steel)
-
Microscope with calibrated scale for measuring wear scars
-
Solvent for cleaning (e.g., heptane)
Procedure:
-
Thoroughly clean the four steel balls, ball pot, and locking ring with solvent and dry them.
-
Place three of the balls in the ball pot and secure them with the locking ring.
-
Pour the test lubricant into the pot to cover the balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the ball pot onto the machine.
-
Apply a load of 147 N (15 kgf) or 392 N (40 kgf).
-
Heat the lubricant to a temperature of 75 ± 2°C.
-
Once the temperature is stable, start the motor and run the test at 1200 ± 60 rpm for 60 ± 1 minute.
-
At the end of the test, stop the motor, remove the load, and turn off the heat.
-
Remove the ball pot, discard the lubricant, and clean the three lower balls with solvent.
-
Measure the wear scar diameter on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm.
-
Calculate the average wear scar diameter for the three balls.[6][9][10]
Protocol 4: Reichert Wear Test
Objective: To determine the load-carrying capacity and wear-preventive properties of a lubricant under extreme pressure conditions.
Apparatus:
-
Reichert Friction and Wear Tester
-
Test roller and friction wheel
-
Loading weights
-
Microscope for wear scar measurement
Procedure:
-
Mount the test roller and friction wheel into the tester.
-
Fill the lubricant reservoir with the test sample, ensuring the friction wheel is partially submerged.
-
Apply an initial load using the dead weights.
-
Start the motor to rotate the friction wheel at a specified speed (e.g., 1500 rpm).[11]
-
The test is typically run for a set duration or until a specific level of wear is achieved.
-
During the test, monitor the frictional force and temperature.
-
After the test, remove the test roller and measure the dimensions of the wear scar using a microscope.
-
The size of the wear scar is an indication of the lubricant's ability to protect against wear under high loads.[11][12][13]
Visualizations
Synthesis of Trimethylolpropane Esters
Caption: General synthesis pathway for trimethylolpropane esters.
Experimental Workflow for Lubricant Evaluation
Caption: Workflow for the evaluation of synthetic lubricant performance.
References
- 1. nbinno.com [nbinno.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 4. pccoer.com [pccoer.com]
- 5. cnlubricantadditive.com [cnlubricantadditive.com]
- 6. researchgate.net [researchgate.net]
- 7. Wear prevention characteristics of a palm oil-based TMP (trimethylolpropane) ester as an engine lubricant [ideas.repec.org]
- 8. mdpi.com [mdpi.com]
- 9. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 10. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 11. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]
- 12. researchgate.net [researchgate.net]
- 13. rocol.com [rocol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Trimethylol Propane Tribenzoate
Welcome to the technical support center for the synthesis of trimethylol propane tribenzoate (TMPTB). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal catalyst concentration or activity. - Inefficient removal of water (for esterification reactions). - Side reactions, such as ether formation. | - Increase reaction time or temperature.[1] - Optimize catalyst loading; screen different catalysts (e.g., p-TSA, organometallics).[2] - Use an effective azeotropic solvent like toluene or xylene to continuously remove water.[2] - Ensure anhydrous conditions if using a base-catalyzed route with benzoyl chloride.[2] |
| Product Discoloration (Yellow or Brown) | - High reaction temperatures leading to thermal degradation. - Presence of impurities in reactants. - Oxidation of reactants or products. - Catalyst-induced side reactions. | - Lower the reaction temperature and extend the reaction time if necessary. - Use high-purity reactants. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider using a milder catalyst or a lower concentration of the existing catalyst.[3] |
| Difficult Product Isolation and Purification | - Emulsification, especially with excess acid catalyst.[2] - Formation of byproducts with similar physical properties to the desired product. - Residual catalyst in the product mixture. | - Reduce the amount of acid catalyst to prevent emulsification.[2] - Employ column chromatography for purification. - Neutralize the reaction mixture and wash with brine to remove the catalyst and water-soluble impurities. |
| Inconsistent Reaction Rates | - Poor mixing in a heterogeneous reaction mixture. - Inconsistent temperature control. - Catalyst deactivation. | - Ensure efficient stirring throughout the reaction. - Use a reliable heating mantle and temperature controller. - If using a solid catalyst, ensure it is not poisoned by impurities. For enzymatic catalysis, check for optimal temperature and pH. |
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing this compound?
The most common methods are:
-
Esterification: The reaction of trimethylolpropane (TMP) with benzoic acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or a base catalyst (e.g., sodium hydroxide).[2][4] Toluene or xylene is often used to remove the water byproduct azeotropically.[2]
-
Reaction with Benzoyl Chloride: This method involves reacting TMP with benzoyl chloride under anhydrous conditions, typically using a base like triethylamine as a catalyst in an organic solvent such as THF.[2] A biphasic system with a phase-transfer catalyst can also be employed for rapid reaction rates and high yields.[2]
-
Transesterification: The reaction of TMP with a benzoate ester (e.g., methyl benzoate) in the presence of a suitable catalyst, such as sodium methoxide or organometallic compounds.[1]
2. How do I choose the right catalyst for my synthesis?
The choice of catalyst depends on the chosen synthetic route and desired reaction conditions:
-
Acid Catalysts (e.g., p-Toluenesulfonic Acid): Efficient for esterification, offering high yields and operational simplicity.[2] However, excess catalyst can lead to emulsification.[2]
-
Base Catalysts (e.g., Sodium Hydroxide): Commonly used in esterification and reactions with benzoyl chloride, capable of achieving high yields and purity.[2]
-
Organometallic Catalysts (e.g., Tin, Titanium, Zirconium-based): Known for high activity and selectivity in esterification and transesterification reactions under relatively mild conditions.[2]
-
Enzymatic Catalysts (e.g., Lipases): Offer high selectivity and mild reaction conditions, but may require longer reaction times.
3. What is the optimal molar ratio of reactants?
For the synthesis of the tri-substituted ester, a stoichiometric molar ratio of benzoic acid (or its derivative) to trimethylolpropane is 3:1. However, to drive the reaction to completion, a slight excess of the benzoic acid derivative is often used. The optimal ratio may vary depending on the specific reaction conditions and catalyst used. For some transesterification reactions, a higher molar ratio of the fatty acid methyl ester to TMP has been shown to improve yields.[5]
4. How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): To quantify the conversion of reactants and the formation of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): For monitoring reactions involving less volatile compounds.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To track the appearance of the ester carbonyl peak and the disappearance of the hydroxyl group of TMP.[7]
5. What are the key safety precautions to take during the synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle corrosive chemicals like strong acids and bases with care.
-
Be cautious of flammable organic solvents.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Quantitative Data Summary
The following table summarizes various reaction conditions and outcomes for the synthesis of trimethylolpropane esters from different studies. Note that the specific benzoate ester is not always the final product, but the data provides valuable insights into optimizing the synthesis of tri-esters from TMP.
| Reactant 1 | Reactant 2 | Catalyst | Catalyst Loading | Temperature (°C) | Time (min) | Yield/Conversion | Reference |
| Trimethylolpropane | Oleic Acid | p-Toluenesulfonic acid | 5% (w/w) | Not Specified | 200 | 95% conversion | [2] |
| Lard Oil Methyl Ester | Trimethylolpropane | Sodium methoxide | 1.5% (w/w) | 130 | 180 | 93% yield | [1] |
| Blended Oil Methyl Ester | Trimethylolpropane | Potassium hydroxide | Not Specified | 61.1 | 60.8 | 91.1% yield | [5] |
| Trimethylolpropane | Oleic Acid | Sulfuric acid | 1.5% | 150 | 300 | 98% (w/w) yield | [4] |
| Waste Edible Oil FAME | Trimethylolpropane | Novozyme 435 (lipase) | 1% | 45 | 2880-4320 | 99% conversion | |
| Rapeseed Oil FAME | Trimethylolpropane | Zinc oxide | 0.5% | 140-150 | 360 | Not Specified | [7] |
Experimental Protocol: Esterification of Trimethylolpropane with Benzoic Acid
This protocol provides a general methodology for the synthesis of this compound via acid-catalyzed esterification.
Materials:
-
Trimethylolpropane (TMP)
-
Benzoic Acid
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Toluene (solvent and azeotropic agent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add trimethylolpropane (1.0 eq), benzoic acid (3.3 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add toluene to the flask (approximately 2-3 mL per gram of TMP).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Continuously remove the water-toluene azeotrope using the Dean-Stark apparatus.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system) until the starting material (TMP) is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
-
Characterization:
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.
-
Visualization of the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
- 1. The synthesis and optimization of a trimethylolpropane based biolubricant from a lard oil base stock - The Pharmaceutical and Chemical Journal [tpcj.org]
- 2. This compound | 54547-34-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Trimethylolpropane Tribenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trimethylolpropane tribenzoate (TMPTB) for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trimethylolpropane tribenzoate.
Question: Why is my TMPTB yield consistently low?
Answer:
Low yields in TMPTB synthesis can stem from several factors. Systematically troubleshooting these areas can help identify and resolve the issue.
-
Suboptimal Reaction Conditions: The reaction temperature, time, and molar ratio of reactants are critical. Ensure these parameters are optimized for the chosen synthesis method. For instance, in transesterification processes, a temperature of around 130°C and a reaction time of 3 hours have been shown to produce high yields.[1]
-
Inefficient Water or Byproduct Removal: The formation of water (in direct esterification) or other byproducts like HCl (when using benzoyl chloride) is equilibrium-limiting.[2] Continuous removal of these byproducts is crucial to drive the reaction towards product formation. The use of a Dean-Stark apparatus with an azeotropic solvent like toluene is a common and effective method for water removal in direct esterification.[3]
-
Catalyst Issues: The type and concentration of the catalyst play a significant role. For transesterification, sodium methoxide is an effective catalyst, with optimal concentrations around 1.5% w/w.[1] For direct esterification, acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[3][4] Catalyst deactivation or using a suboptimal amount can lead to poor yields.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress by techniques like TLC or GC to ensure it has run its full course. Reaction times can vary depending on the method, for example, direct esterification may require up to 5 hours.[3]
-
Side Reactions: The formation of byproducts such as monoesters and diesters can reduce the yield of the desired triester.[5] Adjusting the molar ratio to have a slight excess of the benzoylating agent can help favor the formation of the tribenzoate.
Question: I am observing the formation of significant amounts of byproducts. How can I minimize them?
Answer:
Byproduct formation is a common challenge. Here are some strategies to minimize it:
-
Adjust Molar Ratios: A stoichiometric molar ratio of trimethylolpropane to the benzoylating agent (e.g., benzoic acid or its ester) is 1:3. However, to drive the reaction to completion and minimize mono- and di-substituted products, a slight excess of the benzoylating agent (e.g., a molar ratio of 1:3.9 or 1:4) is often beneficial.[1][6]
-
Control Reaction Temperature: Excessively high temperatures can lead to decomposition of reactants or products and promote side reactions. Maintain the reaction temperature within the optimal range for your specific method. For example, a study on a similar ester synthesis found that temperatures above 150°C did not necessarily lead to higher yields and could cause issues.[4]
-
Optimize Catalyst Concentration: Too much catalyst can sometimes promote side reactions. The optimal catalyst concentration should be determined experimentally. For sodium methoxide in transesterification, a concentration of around 0.28 wt% has been found to be optimal in some cases to maximize yield while minimizing soap formation.[6]
-
Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is necessary. Column chromatography or distillation under high vacuum are common methods to separate the desired tribenzoate from mono- and di-esters and other impurities.[2][7]
Question: How can I effectively remove the water generated during direct esterification?
Answer:
Efficient water removal is critical for achieving high yields in direct esterification.
-
Azeotropic Distillation: The most common method is azeotropic distillation using a Dean-Stark apparatus. A solvent that forms an azeotrope with water, such as toluene or xylene, is added to the reaction mixture.[3] The azeotrope boils at a lower temperature than either component, allowing for the continuous removal of water as it is formed, thus shifting the reaction equilibrium towards the product.
-
Vacuum: Applying a vacuum can also facilitate the removal of water and other volatile byproducts, especially in solvent-free systems or with high-boiling point reactants.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing trimethylolpropane tribenzoate?
A1: The primary methods for synthesizing TMPTB are:
-
Direct Esterification: This involves the reaction of trimethylolpropane with three equivalents of benzoic acid, typically in the presence of an acid catalyst and with the removal of water.[3]
-
Reaction with Benzoyl Chloride: Trimethylolpropane can be reacted with benzoyl chloride. This method is often faster but generates hydrogen chloride (HCl) as a byproduct, which needs to be neutralized.
-
Transesterification: This method uses a methyl benzoate or another benzoic acid ester to react with trimethylolpropane, usually with a basic catalyst like sodium methoxide.[1][6] This approach avoids the formation of water.
Q2: What is the ideal molar ratio of reactants for TMPTB synthesis?
A2: The theoretical stoichiometric molar ratio of trimethylolpropane to the benzoylating agent is 1:3. However, to maximize the yield of the triester, a slight excess of the benzoylating agent is often used in practice. Molar ratios of TMP to fatty acid methyl ester of 1:3.9 to 1:4 have been reported to give high yields in transesterification reactions.[1][6]
Q3: Which catalysts are most effective for TMPTB synthesis?
A3: The choice of catalyst depends on the synthesis method:
-
Direct Esterification: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid (p-TSA), and methanesulfonic acid are commonly used.[3][4][8]
-
Transesterification: Basic catalysts like sodium methoxide or potassium carbonate are effective.[1][6][9]
-
Enzymatic Catalysis: Lipases can also be used for a more environmentally friendly process, though reaction times may be longer.
Q4: What are the typical reaction temperatures and times?
A4: Optimal reaction conditions vary with the chosen method:
-
Direct Esterification: Temperatures typically range from 120°C to 150°C, with reaction times of 4 to 5 hours.[3]
-
Transesterification: Optimal temperatures are often around 120°C to 130°C, with reaction times of 2 to 3 hours.[1][5]
-
Reaction with Acryloyl Chloride (as an analogue to Benzoyl Chloride): Reactions can be carried out at lower temperatures, for instance, 40-60°C for 2-3 hours.[10]
Q5: How can I purify the final trimethylolpropane tribenzoate product?
A5: Purification is crucial to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Washing: The crude product can be washed with water or a mild basic solution to remove acid catalysts or byproducts like HCl.
-
Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities.[7]
-
Distillation: High vacuum distillation is effective for removing lower-boiling point impurities.[2]
-
Column Chromatography: For high purity, silica gel column chromatography can be employed to separate the triester from mono- and di-esters.
Data Presentation
Table 1: Comparison of Optimal Conditions for Trimethylolpropane Ester Synthesis via Transesterification
| Parameter | Value | Corresponding Yield | Reference |
| Reaction Temperature | 130 °C | 93% | [1] |
| 120 °C | 85.47% (triester) | [5] | |
| Molar Ratio (TMP:Ester) | 1:4 | 93% | [1] |
| 1:3.9 | ~98% | [6] | |
| 1:4 | 85.47% (triester) | [5] | |
| Catalyst Concentration | 1.5% w/w (Sodium Methoxide) | 93% | [1] |
| 0.28 wt% (Sodium Methoxide) | 80.1% | [6] | |
| 0.9% w/w (Sodium Methylate) | 85.47% (triester) | [5] | |
| Reaction Time | 180 min | 93% | [1] |
| 53 min | 80.1% | [6] | |
| 120 min | 85.47% (triester) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Trimethylolpropane Tribenzoate via Direct Esterification
-
Reactant Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add trimethylolpropane (1 equivalent), benzoic acid (3.3 equivalents), and toluene (as an azeotropic solvent).
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 1.5% of the total reactant weight).[3]
-
Reaction: Heat the mixture to 150°C with continuous stirring.[3]
-
Water Removal: Collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete after 5 hours or when water evolution ceases.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Trimethylolpropane Tribenzoate via Transesterification
-
Reactant and Catalyst Charging: In a reaction vessel equipped with a stirrer, thermometer, and vacuum connection, charge trimethylolpropane (1 equivalent) and methyl benzoate (3.9 equivalents).[6]
-
Moisture Removal: Heat the mixture to 100°C under vacuum (e.g., 20 mbar) for about 15 minutes to remove any trapped moisture.[6]
-
Catalyst Addition: Add sodium methoxide (e.g., 0.28 wt% of total reactants) as the catalyst.[6]
-
Reaction: Increase the temperature to 130°C and maintain the vacuum. Stir the reaction mixture vigorously.[6]
-
Monitoring: The reaction is typically complete within 1-2 hours. Monitor the progress by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture.
-
Neutralize the catalyst with a weak acid.
-
Wash the mixture with water to remove the catalyst and any salts.
-
-
Purification: Dry the organic phase and remove any unreacted methyl benzoate under vacuum. The final product can be purified by high vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis and purification of trimethylolpropane tribenzoate.
Caption: A troubleshooting decision tree for addressing low yields in TMPTB synthesis.
References
- 1. The synthesis and optimization of a trimethylolpropane based biolubricant from a lard oil base stock - The Pharmaceutical and Chemical Journal [tpcj.org]
- 2. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. journal.bcrec.id [journal.bcrec.id]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. WO2007102637A1 - Method for preparing trimethylolpropane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]
Technical Support Center: Trimethylolpropane Tribenzoate Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trimethylolpropane tribenzoate (TMPTB).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of TMPTB in a question-and-answer format.
Q1: Why is the yield of my trimethylolpropane tribenzoate unexpectedly low?
A1: Low yields can stem from several factors ranging from reaction conditions to purification inefficiencies.
-
Incomplete Reaction: The esterification reaction may not have reached completion. Key parameters to optimize include reaction time, temperature, and catalyst concentration. For direct esterification with benzoic acid, reaction temperatures typically range from 180 to 220°C for 4 to 6 hours.[1]
-
Equilibrium Issues: Esterification is a reversible reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, thus lowering the yield. The use of a solvent like toluene to azeotropically remove water is crucial to drive the reaction towards the product side.[1]
-
Suboptimal Molar Ratio: A stoichiometric molar ratio of 1:3 (TMP to benzoic acid) is required. An insufficient amount of the benzoyl group donor will result in incomplete conversion to the tri-ester.[1]
-
Side Reactions: Elevated temperatures or prolonged reaction times can sometimes lead to side reactions, which consume reactants and reduce the purity of the final product.[1]
-
Purification Losses: Significant amounts of the product may be lost during the workup and purification steps. Ensure that extraction and crystallization solvents are appropriate and that separation techniques are optimized.
Q2: The final product has a dark or discolored appearance. What is the cause and how can it be prevented?
A2: Product discoloration is often an indication of impurities or thermal degradation.
-
Thermal Degradation: Trimethylolpropane and its esters can degrade at excessively high temperatures (e.g., above 480°F or ~250°C), leading to the formation of color bodies.[2] It is critical to maintain precise temperature control during the reaction and any distillative purification steps.
-
Impure Starting Materials: The purity of the initial trimethylolpropane (TMP) is critical. Impurities in the TMP, often carried over from its own synthesis (from n-butyraldehyde and formaldehyde), can cause discoloration.[2] Consider purifying the TMP starting material before use.
-
Oxidation: Exposure to air at high temperatures can cause oxidation and subsequent discoloration. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this issue.
Q3: My product analysis shows the presence of mono- and di-benzoate esters. How can I increase the conversion to the desired tri-ester?
A3: The presence of partially esterified products indicates that the reaction has not gone to completion.
-
Drive the Equilibrium: The most effective way to ensure complete esterification is to diligently remove the water byproduct. Utilize a Dean-Stark apparatus or a similar setup for efficient azeotropic distillation.[1]
-
Adjust Stoichiometry: While the theoretical molar ratio is 1:3, using a slight excess of benzoic acid can help drive the reaction towards the formation of the tri-ester. However, this will require a more rigorous purification step to remove the unreacted acid.
-
Increase Reaction Time/Temperature: If water removal is efficient, consider extending the reaction time or moderately increasing the temperature (while monitoring for degradation) to ensure all three hydroxyl groups on the TMP molecule react.[1]
Q4: I am having difficulty purifying the final product and removing unreacted starting materials and catalyst. What methods are recommended?
A4: Purification aims to remove unreacted TMP, benzoic acid, catalyst, and any byproducts.
-
Catalyst Neutralization/Removal: If an acid catalyst is used, it should be neutralized with a basic wash (e.g., sodium bicarbonate solution) during the workup phase.
-
Solvent Extraction: Use a suitable solvent system to extract the TMPTB. For instance, after the reaction, the mixture can be dissolved in a non-polar solvent and washed with aqueous solutions to remove water-soluble impurities.[3]
-
Crystallization: Recrystallization from a suitable solvent is an effective method for purifying solid products like TMPTB.
-
Distillation: High-vacuum distillation can be used for purification, but care must be taken to avoid thermal degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of trimethylolpropane to the benzoyl source?
A1: The theoretical molar ratio for the complete conversion to trimethylolpropane tribenzoate is 1 mole of trimethylolpropane to 3 moles of the benzoyl source (e.g., benzoic acid).[1] In practice, a slight excess of the benzoylating agent may be used to ensure the reaction goes to completion.
Q2: What are common catalysts for this esterification?
A2: The direct esterification of TMP with benzoic acid is typically catalyzed by strong acids. Examples include p-toluenesulfonic acid (p-TSA), sulfuric acid, or certain metal oxides.[4] In enzymatic synthesis, lipases like Novozyme 435 are used.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Gas Chromatography (GC) can also be used for quantitative analysis of mono-, di-, and tri-ester content.
Q4: What are the key safety precautions for this synthesis?
A4: The synthesis involves handling potentially hazardous materials.
-
Benzoic Acid/Benzoyl Chloride: Can cause skin and eye irritation.
-
Acid Catalysts: Strong acids like sulfuric acid are highly corrosive.
-
Solvents: Organic solvents like toluene are flammable and have associated inhalation hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
Data & Protocols
Table 1: Summary of Reaction Parameters for TMP Ester Synthesis
| Parameter | Typical Range/Value | Effect on Synthesis | Source(s) |
| Reaction Temperature | 180 - 220°C (Direct Esterification) | Higher temperatures increase reaction rate but may cause degradation. | [1] |
| 20 - 70°C (Other Methods) | Milder conditions may require longer reaction times. | [1] | |
| Reaction Time | 4 - 6 hours (Direct Esterification) | Insufficient time leads to incomplete conversion. | [1] |
| Up to 72 hours (Enzymatic) | Varies significantly with catalyst type and temperature. | ||
| Molar Ratio (TMP:Acid) | 1:3 (Theoretical) | Crucial for complete conversion to the tri-ester. | [1] |
| Catalyst | Acid Catalyst (e.g., p-TSA) | Speeds up the esterification reaction. | [4] |
| Lipase (e.g., Novozyme 435) | Enables synthesis under milder, more selective conditions. | ||
| Solvent | Toluene | Often used as an azeotropic agent to remove water. | [1] |
Experimental Protocol: Direct Esterification of TMP with Benzoic Acid
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine trimethylolpropane (1.0 eq.), benzoic acid (3.0-3.3 eq.), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%).
-
Solvent Addition: Add toluene as a solvent to facilitate azeotropic removal of water. The toluene should fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux (approx. 180-220°C). The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.[1] The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess benzoic acid), water, and finally brine.
-
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude trimethylolpropane tribenzoate by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation.
Visualizations
References
- 1. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]
- 2. US3259662A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 3. US3956406A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 4. CN104387271A - Continuous regeneration adsorption purification process of trimethylolpropane trioleate - Google Patents [patents.google.com]
- 5. TRIMETHYLOLPROPANE (TMP) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Trimethylolpropane Tribenzoate (TMPTB) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of trimethylolpropane tribenzoate (TMPTB).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for trimethylolpropane tribenzoate (TMPTB)?
A1: The most common method for synthesizing TMPTB is the esterification of trimethylolpropane (TMP) with either benzoic acid or a benzoic acid derivative, such as benzoyl chloride.[1] The reaction involves the three hydroxyl groups of TMP reacting with three molecules of the benzoic acid source to form three ester linkages.
-
Direct Esterification with Benzoic Acid: This is a direct condensation reaction where TMP is reacted with benzoic acid, typically in the presence of an acid catalyst. Water is generated as a byproduct and is usually removed to drive the reaction to completion.[1]
-
Reaction with Benzoyl Chloride: This method, often a variation of the Schotten-Baumann reaction, involves reacting TMP with benzoyl chloride. This reaction is typically faster but produces hydrogen chloride (HCl) as a byproduct, which needs to be neutralized, often by a base like sodium hydroxide or pyridine.[1]
Q2: What are the common byproducts in TMPTB synthesis?
A2: Byproduct formation is a critical issue in TMPTB synthesis, affecting purity and yield. The common byproducts can be categorized based on their origin:
-
Byproducts from the Esterification Reaction:
-
Water (H₂O): Formed during direct esterification with benzoic acid.[1]
-
Hydrogen Chloride (HCl): Formed when using benzoyl chloride.[1]
-
Monoesters and Diesters: Incomplete reactions result in trimethylolpropane monobenzoate and dibenzoate.
-
Soaps: Formation of fatty soaps can occur, especially when using alkaline catalysts at high temperatures.[2]
-
-
Byproducts Originating from Impurities in Trimethylolpropane (TMP):
-
The synthesis of TMP itself can produce impurities that carry over into the TMPTB reaction. TMP is synthesized via a base-catalyzed aldol addition of butyraldehyde with formaldehyde, followed by a Cannizzaro reaction.[3][4][5]
-
Di-TMP: A common byproduct from the TMP synthesis.[5]
-
Polymeric Products and Esters of TMP: These can form during the TMP synthesis and subsequent purification steps.[6]
-
Alkali Salts: Residual alkali from the TMP synthesis can lead to decomposition of TMP at high temperatures, forming undesirable byproducts.[7]
-
Below is a general workflow for the synthesis of TMPTB, highlighting the two main routes.
Troubleshooting Guide
Q3: My TMPTB yield is low, and I'm observing a significant amount of mono- and di-esters. How can I improve the conversion to the tri-ester?
A3: Low conversion to the tri-ester is often due to incomplete reaction. Here are several factors to consider and optimize:
-
Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration at the optimal temperature. For direct esterification, temperatures between 180-220°C for 4-6 hours are typical.[1]
-
Molar Ratio of Reactants: An excess of the benzoic acid derivative can help drive the reaction towards the formation of the tri-ester. However, a large excess will need to be removed during purification.[8]
-
Efficient Water/HCl Removal: In direct esterification, the removal of water is crucial to shift the equilibrium towards the product.[1] Using an azeotropic solvent like toluene with a Dean-Stark apparatus is a common technique.[9] For reactions with benzoyl chloride, effective neutralization and removal of HCl are necessary.
-
Catalyst Choice and Concentration: The type and amount of catalyst can significantly impact the reaction rate. For enzymatic catalysis, optimizing the lipase concentration is key.
Q4: I am observing colored impurities in my final TMPTB product. What is the likely cause and how can I prevent this?
A4: Colored impurities can arise from several sources:
-
High Reaction Temperatures: Excessive temperatures can lead to thermal degradation of the reactants or products, resulting in colored byproducts.
-
Impurities in TMP: The purity of the starting TMP is crucial. Residual alkali salts in the TMP can cause decomposition and discoloration at high temperatures.[7] It is recommended to use highly purified TMP.
-
Oxidation: The reaction mixture might be susceptible to oxidation at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
To address this, consider the following:
-
Optimize the reaction temperature to the lowest effective level.
-
Ensure the use of high-purity TMP.
-
Consider running the reaction under an inert atmosphere.
-
Purification of the final product through methods like distillation or treatment with activated carbon can help remove colored impurities.
Q5: How does the choice of catalyst affect byproduct formation?
A5: The catalyst plays a pivotal role in the synthesis of TMPTB and can significantly influence the byproduct profile.
-
Acid Catalysts (e.g., p-Toluenesulfonic acid, Sulfuric acid): These are commonly used for direct esterification. While effective, they can sometimes lead to side reactions like dehydration or etherification at high temperatures.
-
Base Catalysts (e.g., Sodium Hydroxide, Sodium Methoxide): Used in transesterification or to neutralize HCl in the Schotten-Baumann reaction.[1] However, strong bases can promote the formation of soaps, especially at higher temperatures.[2]
-
Enzymatic Catalysts (e.g., Lipases): Offer high selectivity, which can significantly reduce the formation of byproducts.[10] Enzymatic reactions are typically run under milder conditions (lower temperature and pressure), which also helps to prevent degradation and side reactions.[10]
The following table summarizes the impact of different catalyst types on the synthesis of TMP esters, based on findings from various studies.
| Catalyst Type | Typical Reaction Conditions | Advantages | Potential for Byproduct Formation | Reference |
| Acid (p-TSA) | High Temperature (e.g., 150°C) | Effective for esterification | Can lead to dehydration and other side reactions at high temperatures. | [11] |
| Alkaline (Sodium Methoxide) | Moderate Temperature (e.g., 130°C) | Fast reaction rates | Can lead to soap formation, especially with free fatty acids. | [2] |
| Enzymatic (Immobilized Lipase) | Mild Temperature (e.g., 35-45°C) | High selectivity, fewer byproducts, milder conditions. | Slower reaction times compared to chemical catalysts. |
Experimental Protocols
Protocol 1: Synthesis of TMPTB via Direct Esterification
This protocol describes a general procedure for the synthesis of TMPTB from TMP and benzoic acid using an acid catalyst and azeotropic removal of water.
-
Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: To the reaction flask, add trimethylolpropane (TMP), benzoic acid (in a molar ratio of 1:3.3 to TMP), p-toluenesulfonic acid (as catalyst, e.g., 2% w/w of TMP), and toluene (as the azeotropic solvent).
-
Reaction: Heat the mixture to reflux (typically 180-220°C). Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction for 4-6 hours or until no more water is collected.[1]
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Neutralize the catalyst with a base solution (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude TMPTB can be further purified by vacuum distillation.
-
Protocol 2: Enzymatic Synthesis of TMP Esters
This protocol outlines a method for synthesizing TMP esters using an immobilized lipase, which is noted for producing fewer byproducts.
-
Reaction Setup: In a temperature-controlled reaction vessel with magnetic stirring, combine fatty acid methyl esters (FAMEs) and TMP. The molar ratio can be varied, but an excess of TMP may favor the forward reaction.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 1-5% w/w of reactants).
-
Incubation: Maintain the reaction at a mild temperature (e.g., 35-45°C) with continuous stirring for an extended period (e.g., up to 96 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of FAMEs and the formation of TMP esters.
-
Product Isolation:
-
After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
The product mixture can then be purified, for example, by removing unreacted starting materials under vacuum.
-
The following diagram illustrates a decision-making workflow for troubleshooting common issues in TMPTB synthesis.
References
- 1. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. TMP - Ataman Kimya [atamanchemicals.com]
- 4. TRIMETHYLOLPROPANE (TMP) - Ataman Kimya [atamanchemicals.com]
- 5. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]
- 6. US3259662A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 7. US3956406A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Temperature and reaction time effects on trimethylol propane tribenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trimethylol propane tribenzoate (TMPTB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions to guide your experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of TMPTB | Direct Esterification: Incomplete reaction due to equilibrium limitations; Inadequate removal of water byproduct; Suboptimal reaction temperature or time. | Direct Esterification: Ensure efficient removal of water using a Dean-Stark apparatus or by performing the reaction under vacuum. Optimize the reaction temperature (typically 180-220°C) and time (4-6 hours) by monitoring the reaction progress (e.g., by measuring the amount of water collected). Use a slight excess of benzoic acid to drive the reaction towards the product. |
| Schotten-Baumann Reaction: Hydrolysis of benzoyl chloride by aqueous base; Inefficient phase transfer of reactants. | Schotten-Baumann Reaction: Add the benzoyl chloride slowly to the reaction mixture to minimize hydrolysis. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. Use an effective phase-transfer catalyst, such as a quaternary ammonium salt. Maintain the recommended temperature range of 60-80°C. | |
| Product Contamination / Low Purity | Incomplete reaction leading to the presence of mono- and di-substituted products; Presence of unreacted starting materials (TMP, benzoic acid, or benzoyl chloride); Formation of byproducts from side reactions. | Purify the crude product using column chromatography or recrystallization. Ensure the complete conversion of starting materials by monitoring the reaction (e.g., via TLC or GC). For the Schotten-Baumann reaction, ensure the complete removal of the acid chloride and HCl byproduct by washing the organic phase with a mild base (e.g., sodium bicarbonate solution) and then with water. |
| Emulsion Formation During Workup | Use of excess catalyst (e.g., p-toluenesulfonic acid) can lead to emulsification. | If an emulsion forms, try adding a saturated brine solution to help break it. In the future, use the recommended catalytic amount. |
| Darkening of the Reaction Mixture | High reaction temperatures or prolonged reaction times can lead to the formation of colored impurities. | Optimize the reaction temperature and time to minimize the formation of colored byproducts. If the product is colored, it may be purified by recrystallization or by treatment with activated carbon. |
| Solidification of Reaction Mixture | High concentration of reactants or product precipitation at lower temperatures. | Use an appropriate solvent to maintain a homogeneous reaction mixture. Ensure the reaction temperature is maintained above the melting point of the reactants and product. |
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the main methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are direct esterification and the Schotten-Baumann reaction.[1]
-
Direct Esterification: This method involves the reaction of trimethylolpropane (TMP) with three equivalents of benzoic acid, typically in the presence of an acid catalyst and with the removal of water to drive the reaction to completion.[1]
-
Schotten-Baumann Reaction: This is the reaction of trimethylolpropane with benzoyl chloride in a biphasic system, using a base to neutralize the hydrogen chloride byproduct.[1]
Q2: What is the effect of temperature on the yield of TMPTB?
A2: In direct esterification, higher temperatures generally increase the reaction rate. The typical temperature range is 180-220°C.[1] However, excessively high temperatures can lead to the formation of colored byproducts and potential decomposition. For the Schotten-Baumann reaction, a lower temperature range of 60-80°C is typically employed to minimize the hydrolysis of benzoyl chloride.[1]
Q3: How does reaction time affect the synthesis of TMPTB?
A3: For direct esterification, a reaction time of 4 to 6 hours is generally sufficient for completion, or until the theoretical amount of water has been collected.[1] Prolonging the reaction time unnecessarily can lead to the formation of degradation products. In the Schotten-Baumann reaction, the reaction is typically faster due to the higher reactivity of benzoyl chloride.
Q4: Why is the removal of water important in the direct esterification method?
A4: The direct esterification of trimethylolpropane with benzoic acid is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the this compound, thereby increasing the reaction yield.[1] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Q5: What catalysts are commonly used for the direct esterification of TMP with benzoic acid?
A5: Acid catalysts are commonly used to accelerate the direct esterification reaction. Examples include p-toluenesulfonic acid (p-TSA) and sulfuric acid.[1] Organometallic catalysts can also be employed. The choice of catalyst can influence the reaction rate and the potential for side reactions.
Q6: What are the advantages of the Schotten-Baumann reaction over direct esterification for TMPTB synthesis?
A6: The Schotten-Baumann reaction often proceeds at a faster rate and under milder temperature conditions (60-80°C) compared to direct esterification (180-220°C).[1] This can be advantageous for preventing the formation of temperature-induced byproducts.
Q7: What are common side reactions in the synthesis of TMPTB?
A7: In direct esterification, incomplete reaction can result in a mixture of mono-, di-, and tri-benzoate esters. At high temperatures, ether formation from the polyol is a potential side reaction. In the Schotten-Baumann reaction, the primary side reaction is the hydrolysis of the highly reactive benzoyl chloride by the aqueous base, which forms benzoic acid and reduces the yield of the desired ester.
Data Presentation
Effect of Temperature and Reaction Time on Polyol Ester Yield (General Trends)
| Parameter | Effect on Yield | Notes |
| Temperature | Direct Esterification: Increasing temperature generally increases the reaction rate and yield, up to an optimal point. Beyond this, side reactions and degradation can decrease the yield and purity. | For many polyol ester syntheses, temperatures in the range of 150-220°C are common. |
| Schotten-Baumann Reaction: Yield is optimized at milder temperatures (e.g., 60-80°C) to minimize hydrolysis of the acyl chloride. | Higher temperatures can significantly decrease the yield due to the increased rate of the competing hydrolysis reaction. | |
| Reaction Time | Direct Esterification: Yield increases with time until the reaction reaches equilibrium. Prolonged reaction times beyond this point may lead to decreased yield due to product degradation. | Optimal reaction times are often determined by monitoring the removal of the water byproduct. |
| Schotten-Baumann Reaction: Due to the high reactivity of acyl chlorides, these reactions are often faster than direct esterifications. | The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. |
Experimental Protocols
Direct Esterification of Trimethylolpropane with Benzoic Acid
This protocol describes a general laboratory-scale procedure for the synthesis of trimethylolpropane tribenzoate via direct esterification.
Materials:
-
Trimethylolpropane (TMP)
-
Benzoic Acid
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene (or another suitable azeotropic solvent)
-
Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add trimethylolpropane (1 equivalent), benzoic acid (3.3 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to TMP), and toluene.
-
Heat the reaction mixture to reflux (typically around 180-220°C) with vigorous stirring.
-
Continuously remove the water that azeotropically distills with toluene using the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected (3 equivalents).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted benzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
Schotten-Baumann Synthesis of Trimethylolpropane Tribenzoate
This protocol outlines a general procedure for the synthesis of trimethylolpropane tribenzoate using the Schotten-Baumann reaction.
Materials:
-
Trimethylolpropane (TMP)
-
Benzoyl chloride
-
Sodium hydroxide (or another suitable base)
-
Dichloromethane (or another suitable organic solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve trimethylolpropane (1 equivalent) and a catalytic amount of a phase-transfer catalyst in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (at least 3 equivalents).
-
Add the aqueous sodium hydroxide solution to the flask containing the trimethylolpropane solution.
-
Cool the biphasic mixture in an ice bath to maintain a temperature of 60-80°C during the addition of benzoyl chloride.
-
Slowly add benzoyl chloride (3.3 equivalents) dropwise from the dropping funnel to the vigorously stirred reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to neutralize any remaining base), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and benzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the direct esterification of trimethylolpropane.
Caption: Experimental workflow for the Schotten-Baumann synthesis of TMPTB.
Caption: Troubleshooting logic for TMPTB synthesis.
References
Technical Support Center: Purification of Trimethylol Propane Tribenzoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of trimethylol propane tribenzoate (TMPTB).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude TMPTB typically originate from the synthesis process. These can include unreacted starting materials such as trimethylolpropane (TMP) and benzoic acid, the catalyst (e.g., p-toluenesulfonic acid), and byproducts from side reactions.[1] If the precursor TMP is synthesized in-house, impurities from that process, like sodium formate and high-boiling point components, may also be present.[2]
Q2: What is the most suitable initial purification method for TMPTB synthesized via direct esterification?
A2: For TMPTB synthesized by direct esterification, a common initial purification step involves neutralizing the acidic catalyst with a base solution, followed by washing the organic layer with brine to remove water-soluble impurities and salts.[3] The organic layer is then dried, and the solvent is removed under vacuum.[3]
Q3: How can I assess the purity of my final TMPTB product?
A3: The purity of the final product can be quantitatively assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID).[1] For solid TMPTB, melting point analysis is an excellent qualitative method; a sharp melting point range close to the literature value indicates high purity.[4]
Q4: My TMPTB product has a persistent odor. What is the likely cause and how can it be removed?
A4: An undesirable odor can be due to residual starting materials or byproducts from the synthesis of the TMP precursor, such as butyric acid.[5] Purification of the TMP precursor via a two-stage distillation, first under acidic conditions and then under alkaline conditions (pH 7-10), can yield a substantially odor-free product.[5] If the odor persists in the final TMPTB, recrystallization may help remove the volatile impurities.
Q5: What is the solubility profile of this compound?
A5: this compound is insoluble in water. It is soluble in methanol and easily soluble in various organic solvents such as ethanol, dichloromethane, acetone, benzene, and chloroform.[6] This information is critical for selecting appropriate solvents for recrystallization or chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The solvent is too nonpolar for the compound at the given temperature, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Ensure the initial dissolution is done at the boiling point of the solvent to avoid using excess solvent. Try cooling the solution more slowly.[4] |
| Poor separation during column chromatography | Incorrect solvent system (eluent) polarity. The sample was loaded improperly. | Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated band. |
| Product decomposition during distillation | The distillation temperature is too high. Presence of alkali salt impurities.[7] | Use high-vacuum distillation to lower the boiling point.[8] Ensure all alkali salts are removed through an extraction or washing step prior to distillation, as they can catalyze decomposition at high temperatures.[7] |
| Low yield after purification | Product loss during multiple extraction/washing steps. Premature crystallization during hot filtration.[4] Product is partially soluble in the recrystallization solvent at cold temperatures. | Minimize the number of transfer steps. Ensure the filtration apparatus is pre-heated before performing a hot filtration.[4] When selecting a recrystallization solvent, ensure the product has very low solubility at low temperatures. Cool the solution in an ice bath to maximize crystal formation.[4] |
| Emulsion formation during extraction | Use of excess acid catalyst during synthesis.[1] Agitation during washing is too vigorous. | Reduce the amount of catalyst used in the synthesis reaction.[1] Instead of vigorous shaking, gently invert the separatory funnel multiple times. Adding a small amount of brine can also help break up emulsions. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Washing
This protocol is suitable for crude TMPTB synthesized in an organic solvent like toluene.
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to neutralize the acid catalyst. Gently swirl and vent frequently to release CO₂ gas. Continue adding until effervescence ceases.
-
Washing: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic phase) to remove residual salts.
-
Brine Wash: Wash the organic layer with a saturated brine solution (1 x 50 mL for every 100 mL of organic phase) to facilitate the removal of dissolved water.
-
Drying: Drain the organic layer into a clean flask. Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes to dry the solvent.[3]
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Solvent Removal: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude purified TMPTB.[3]
Protocol 2: Purification by Recrystallization
This method is used to obtain high-purity crystalline TMPTB from a solid crude product.
-
Solvent Selection: Choose a solvent in which TMPTB is highly soluble at high temperatures but poorly soluble at low temperatures. Based on its solubility profile, a mixed solvent system like ethanol/water or a single solvent like methanol could be effective.[6]
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Dissolution: Place the crude TMPTB solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid completely dissolves.[4]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[4]
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]
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Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Data Summary Tables
Table 1: Purity and Yield Data from Purification of TMP Precursor
| Purification Method | Key Parameters | Purity Achieved | Yield | Reference |
| Heat Treatment & Distillation | Heat-treated at 180°C with phosphoric acid, then distilled at 150°C / 1 Torr. | 99.5% | Not specified | [2] |
| Standard Distillation | Distilled at 150°C / 1 Torr without prior heat treatment. | 98.8% | Not specified | [2] |
| Solvent Extraction | Two-solvent system: Isobutanol for extraction, Xylene for separation. | Alkali content < 50 ppm | Quantitative | [7] |
Table 2: Conditions for Distillation of TMP Precursor
| Distillation Stage | pH Condition | Purpose | Distillation Conditions | Reference |
| First Stage | Acidic (pH 3-6.5) | Remove components boiling below TMP. | Not specified | [5] |
| Second Stage | Alkaline (pH 7-10) | Recover pure, odor-free TMP overhead. | 300 to 550°F bottoms temperature at 5 to 50 mm Hg vacuum. | [5] |
Visualized Workflows and Logic
Caption: General workflow for the synthesis and purification of TMPTB.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. This compound | 54547-34-1 | Benchchem [benchchem.com]
- 2. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US3259662A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 6. deyerchem.com [deyerchem.com]
- 7. US3956406A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 8. TRIMETHYLOLPROPANE (TMP) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Industrial Production of Trimethylolpropane Tribenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial production of trimethylolpropane tribenzoate (TMPTB).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of trimethylolpropane tribenzoate.
Question: Why is the yield of trimethylolpropane tribenzoate lower than expected?
Answer:
Low yield in TMPTB synthesis can be attributed to several factors, primarily incomplete reaction or side reactions. Consider the following troubleshooting steps:
-
Verify Stoichiometry: The esterification of trimethylolpropane (TMP) with benzoic acid requires a precise molar ratio. For complete conversion to the tribenzoate, a 3:1 molar ratio of the benzoyl group donor (e.g., benzoic acid) to TMP is theoretically necessary.[1] An excess of the benzoylating agent may be required to drive the reaction to completion.
-
Optimize Reaction Conditions: Temperature and reaction time are critical. For direct esterification with benzoic acid, temperatures are typically maintained between 180 to 220°C for 4 to 6 hours.[1] Insufficient temperature or time will result in incomplete conversion.
-
Catalyst Activity: Ensure the proper amount and activity of the catalyst. For direct esterification, bases like sodium hydroxide or sodium carbonate are common catalysts.[1] The catalyst concentration should be optimized; for example, 0.1–3 wt% of TMP for sodium hydroxide.[1]
-
Efficient Water Removal: The direct esterification of TMP with benzoic acid produces water as a byproduct.[1] This water must be continuously removed to shift the reaction equilibrium towards the product side. The use of an azeotropic solvent like toluene or xylene is a common and effective method for this purpose.[1]
-
Purity of Starting Materials: Impurities in the TMP or benzoic acid can interfere with the reaction. Ensure the purity of your starting materials. The synthesis of the TMP precursor itself can generate byproducts that may need to be removed before esterification.[1]
Question: The final product has a yellow or off-color appearance. What is the cause and how can it be prevented?
Answer:
Product discoloration is a common issue that can arise from impurities in the starting materials or from side reactions during synthesis.
-
Starting Material Purity: The industrial production of TMP, the precursor to TMPTB, can result in impurities that cause discoloration if not properly removed.[2]
-
Reaction Temperature: Excessively high reaction temperatures or prolonged reaction times can lead to thermal degradation of the reactants or product, resulting in colored byproducts.
-
Purification: Inadequate purification will fail to remove colored impurities. Post-synthesis, the product should be purified using techniques such as washing, extraction, or distillation to remove unreacted starting materials and colored byproducts.[1] For the TMP precursor, a two-stage distillation process with pH adjustments can be effective in removing impurities and improving color.[3]
Question: How can I remove unreacted starting materials and byproducts from my final product?
Answer:
Effective purification is crucial for achieving high-purity TMPTB (>99%).[1] A multi-step purification process is often necessary.
-
Neutralization and Washing: If an acid or base catalyst is used, the first step is to neutralize it. Subsequent washing with water can help remove the salt formed and any water-soluble impurities.
-
Solvent Extraction: This technique can be used to separate the TMPTB from unreacted TMP or benzoic acid, as well as other impurities, based on their differential solubilities in a solvent system.[1]
-
Distillation: High-vacuum distillation can be employed to purify TMPTB, separating it from lower-boiling impurities and non-volatile residues.[3] For the precursor TMP, a two-stage distillation is often used, with the first stage at an acidic pH (3-6.5) to remove components boiling below TMP, and the second stage at an alkaline pH (7-10) to distill the pure TMP.[3]
-
Heat Treatment: In some cases, a heat treatment under acidic conditions can convert certain impurities into forms that are more easily separated by distillation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main industrial synthesis routes for trimethylolpropane tribenzoate?
A1: The two primary methods for synthesizing TMPTB are:
-
Direct Esterification with Benzoic Acid: This is a direct route where TMP is reacted with three equivalents of benzoic acid. The reaction is typically catalyzed by a base and requires the removal of water to proceed to completion.[1] High yields (90-95%) and purity (>99%) can be achieved with this method.[1]
-
Reaction with Benzoyl Chloride: This method, an example of the Schotten-Baumann reaction, involves reacting TMP with benzoyl chloride in a biphasic system (an organic solvent and water).[1] This process is known for its rapid reaction rates and high yields.[1]
Q2: What are the major challenges in the industrial production of the precursor, trimethylolpropane (TMP)?
A2: The industrial synthesis of TMP, which involves the condensation of n-butyraldehyde with formaldehyde followed by a Cannizzaro reaction, has several challenges:[1][4][5]
-
Byproduct Formation: The Cannizzaro reaction produces a stoichiometric amount of formate salts (e.g., sodium formate) as a byproduct, which poses a waste disposal challenge.[1]
-
Purification: The crude TMP contains unreacted formaldehyde, condensation products, and salts, which are difficult to remove by standard distillation and can affect the quality of the final product.[1]
-
Environmental Regulations: Increasingly stringent environmental regulations require costly upgrades to manufacturing processes to manage emissions and waste products like formate salts.[6]
Q3: How does the volatility of raw material prices affect TMPTB production?
A3: The production cost of TMPTB is significantly impacted by the price of its precursors, namely TMP and benzoic acid. The cost of TMP, in turn, is affected by fluctuations in the prices of formaldehyde and n-butyraldehyde.[6] This volatility in raw material pricing can affect profit margins and the final price of TMPTB.[7][8]
Q4: What are the typical side products in the synthesis of trimethylolpropane tribenzoate?
A4: The most common side products are the result of incomplete esterification:
-
Trimethylolpropane monobenzoate
-
Trimethylolpropane dibenzoate
These can be minimized by using an appropriate excess of the benzoylating agent and ensuring optimal reaction conditions to drive the reaction to completion.
Data Presentation
Table 1: Typical Reaction Parameters for Direct Esterification of TMP with Benzoic Acid
| Parameter | Value | Reference |
| Reactants | Trimethylolpropane, Benzoic Acid | [1] |
| Molar Ratio (Benzoic Acid:TMP) | 3:1 (or slight excess of benzoic acid) | [1] |
| Catalyst | Sodium Hydroxide or Sodium Carbonate | [1] |
| Catalyst Concentration | 0.1–3 wt% of TMP | [1] |
| Reaction Temperature | 180–220°C | [1] |
| Reaction Time | 4–6 hours | [1] |
| Solvent (Azeotropic Agent) | Toluene or Xylene | [1] |
| Achievable Yield | 90–95% | [1] |
| Achievable Purity | >99% | [1] |
Table 2: Example of Optimized Conditions for TMP Ester Synthesis (from Lard Oil)
| Parameter | Optimal Value | Reference |
| Reaction Temperature | 130°C | [9] |
| Mole Ratio (Fatty Acid Methyl Ester:TMP) | 4:1 | [9] |
| Catalyst (Sodium Methoxide) | 1.5% w/w | [9] |
| Reaction Time | 180 minutes | [9] |
| Achieved Yield | 93% | [9] |
Note: This table is for a different TMP ester but illustrates the optimization of similar parameters.
Experimental Protocols
Protocol 1: Direct Esterification of Trimethylolpropane with Benzoic Acid
-
Reactant Charging: Charge a suitable reactor with trimethylolpropane (1 mole), benzoic acid (3.1-3.3 moles), a catalytic amount of sodium hydroxide (e.g., 1% by weight of TMP), and an azeotropic solvent such as toluene.
-
Heating and Water Removal: Heat the mixture to reflux temperature (typically 180-220°C).[1] Continuously remove the water-toluene azeotrope using a Dean-Stark apparatus.
-
Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been evolved (3 moles per mole of TMP). This typically takes 4-6 hours.[1]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture. Neutralize the catalyst with a suitable acid (e.g., dilute sulfuric acid).
-
Washing: Wash the organic layer sequentially with water and then a brine solution to remove any remaining salts and impurities.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain high-purity trimethylolpropane tribenzoate.
Visualizations
Caption: Synthesis of TMPTB via direct esterification.
Caption: Troubleshooting workflow for low TMPTB yield.
References
- 1. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]
- 2. CN1919815A - Technological process for refining trimethylolpropane - Google Patents [patents.google.com]
- 3. US3259662A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 4. TRIMETHYLOLPROPANE (TMP) - Ataman Kimya [atamanchemicals.com]
- 5. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]
- 6. marketreportanalytics.com [marketreportanalytics.com]
- 7. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 8. globalgrowthinsights.com [globalgrowthinsights.com]
- 9. The synthesis and optimization of a trimethylolpropane based biolubricant from a lard oil base stock - The Pharmaceutical and Chemical Journal [tpcj.org]
Technical Support Center: Preventing Degradation of Trimethylol Propane Tribenzoate During Processing
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the processing of trimethylol propane tribenzoate (TMPTB). The information provided aims to help prevent degradation and ensure the quality and stability of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the processing of this compound, presented in a question-and-answer format.
Issue 1: Product Discoloration (Yellowing)
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Question: My this compound is exhibiting a yellow tint after processing. What is the cause, and how can it be prevented?
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Answer: Yellowing is a common indicator of thermal degradation in polyesters like TMPTB. The primary causes are excessive processing temperatures and prolonged exposure to heat. To mitigate this, it is crucial to maintain strict temperature control during processing. Additionally, the presence of oxygen can accelerate thermo-oxidative degradation, leading to color formation. The use of antioxidants can effectively prevent this.
Issue 2: Reduced Viscosity and Brittleness in the Final Product
-
Question: I have observed a significant decrease in the viscosity of my TMPTB formulation, and the final product is more brittle than expected. What could be the reason?
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Answer: A reduction in viscosity is a direct consequence of a decrease in the molecular weight of the polymer, which for TMPTB, is primarily caused by two degradation mechanisms: thermal degradation and hydrolysis. High processing temperatures can lead to chain scission, breaking down the polymer backbone. Furthermore, the presence of even small amounts of moisture can cause hydrolysis of the ester bonds, which also results in a lower molecular weight and can compromise the mechanical properties of the product, leading to brittleness.
Issue 3: Formation of Gels or Insoluble Particles
-
Question: My processed this compound contains gel-like particles. What leads to their formation?
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Answer: Gel formation can occur due to localized overheating or excessive shear during processing, which can lead to cross-linking reactions. The presence of certain impurities or contaminants can also catalyze these reactions. Ensuring uniform heating and optimizing the shear rate can help prevent the formation of gels.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum processing temperature for this compound? A1: To minimize thermal degradation, it is generally recommended to keep the processing temperature of this compound below 220°C.[1] Exceeding this temperature can lead to significant degradation, including discoloration and a reduction in molecular weight.
Q2: How critical is the moisture content of TMPTB before processing? A2: The moisture content is a critical parameter. Polyesters are susceptible to hydrolysis, a reaction with water that breaks the ester bonds and reduces the molecular weight of the polymer.[2][3][4] This can lead to a loss of physical properties in the final product. It is highly recommended to dry TMPTB to a moisture content below 0.05% before processing.
Q3: What types of stabilizers can be used to prevent the degradation of this compound? A3: A combination of antioxidants and hydrolysis stabilizers is often beneficial.
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Antioxidants: Hindered phenolic primary antioxidants and phosphite-based secondary antioxidants are effective in preventing thermo-oxidative degradation.[2]
-
Hydrolysis Stabilizers: Carbodiimide-based additives can be used to mitigate hydrolysis by reacting with the carboxylic acids formed during the initial stages of ester bond cleavage.[3]
Q4: Can the processing atmosphere affect the stability of TMPTB? A4: Yes, processing in an inert atmosphere, such as nitrogen, can significantly reduce thermo-oxidative degradation, which is a major cause of yellowing and molecular weight loss. Oxygen present in the air can react with the polymer at high temperatures, initiating degradation pathways.
Quantitative Data Presentation
The following table summarizes the expected impact of key processing parameters on the degradation of this compound. Note: The specific values are illustrative for aromatic polyesters and may vary depending on the exact processing conditions and equipment.
| Parameter | Condition | Expected Observation | Recommendation |
| Processing Temperature | > 220°C | Increased Yellowness Index, significant decrease in molecular weight.[1] | Maintain temperature below 220°C. |
| Residence Time at Melt | Prolonged | Increased discoloration and viscosity drop. | Minimize time in the molten state. |
| Moisture Content | > 0.1% | Accelerated hydrolysis, leading to a rapid decrease in molecular weight and potential for bubble formation.[4] | Dry material to < 0.05% moisture content. |
| Antioxidant Concentration | 0.1 - 0.5 wt% | Reduced yellowing and stabilization of molecular weight. | Incorporate a suitable antioxidant package. |
| Hydrolysis Stabilizer | 0.5 - 2.0 wt% | Improved retention of molecular weight in the presence of moisture.[5] | Consider for applications where moisture cannot be completely eliminated. |
Experimental Protocols
Protocol 1: Determination of Yellowness Index (YI)
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Sample Preparation: Prepare a solid plaque of the processed TMPTB with a smooth, uniform surface.
-
Instrumentation: Utilize a spectrophotometer or colorimeter compliant with ASTM E313.
-
Measurement: a. Calibrate the instrument using a certified white standard. b. Measure the tristimulus values (X, Y, Z) of the TMPTB sample.
-
Calculation: Calculate the Yellowness Index according to the ASTM E313 standard formula: YI = 100 * (C_x * X - C_z * Z) / Y Where C_x and C_z are coefficients dependent on the illuminant and observer (e.g., for Illuminant C and 2° observer, C_x = 1.2769 and C_z = 1.0592).
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Sample Preparation: a. Accurately weigh 5-10 mg of the processed TMPTB sample. b. Dissolve the sample in 5-10 mL of a suitable solvent such as tetrahydrofuran (THF). c. Gently agitate until fully dissolved. d. Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulates.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a column set suitable for the molecular weight range of the polymer.
-
GPC Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 100 µL
-
-
Calibration: Use a series of narrow molecular weight polystyrene standards to generate a calibration curve.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the TMPTB sample by comparing its elution profile to the calibration curve.
Protocol 3: Moisture Content Analysis by Karl Fischer Titration
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).
-
Sample Preparation: Accurately weigh an appropriate amount of the TMPTB sample and introduce it into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the moisture content, typically expressed in parts per million (ppm) or percentage (%).
Visualizations
References
Technical Support Center: Enhancing Polymer Compatibility with Trimethylol Propane Tribenzoate (TMPTB)
Welcome to the Technical Support Center for Trimethylol Propane Tribenzoate (TMPTB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the compatibility of TMPTB with various polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered when incorporating TMPTB into polymer matrices.
| Issue | Potential Causes | Recommended Solutions |
| Phase Separation (Cloudiness, Haziness, or Oily Surface) | - Incompatibility: The polarity difference between TMPTB and the polymer may be too large.- Overloading: The concentration of TMPTB exceeds its solubility limit in the polymer.- Inadequate Mixing: Poor dispersion of TMPTB within the polymer matrix. | - Compatibility Assessment: Conduct preliminary compatibility tests with small batches.- Optimize Concentration: Gradually decrease the TMPTB loading until a clear, homogeneous mixture is achieved.- Improve Mixing: Increase mixing time, temperature, or use a high-shear mixer to ensure uniform distribution. |
| Poor Mechanical Properties (Brittleness, Low Elongation) | - Insufficient Plasticization: The concentration of TMPTB is too low to effectively plasticize the polymer.- Degradation: The processing temperature is too high, causing degradation of the polymer or TMPTB. | - Increase Concentration: Incrementally increase the TMPTB concentration while monitoring for signs of phase separation.- Adjust Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow. |
| Plasticizer Migration (Blooming or Exudation) | - Low Compatibility: A mismatch in solubility parameters between TMPTB and the polymer.- High Volatility of other components: Other additives in the formulation may be migrating, carrying TMPTB to the surface.- Environmental Factors: High temperatures or humidity can accelerate migration. | - Select a More Compatible Polymer: If possible, choose a polymer with a solubility parameter closer to that of TMPTB.- Use of Co-plasticizers: Introduce a secondary plasticizer that can improve the overall compatibility.- Control Environmental Conditions: Store and use the plasticized polymer in a controlled environment. |
| Discoloration | - Thermal Degradation: Processing at excessively high temperatures.- Oxidation: Exposure to air at elevated temperatures during processing. | - Lower Processing Temperature: Optimize the processing temperature to prevent thermal breakdown.- Use of Antioxidants: Incorporate an antioxidant into the formulation to prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
1. What is this compound (TMPTB) and how does it work as a plasticizer?
This compound (TMPTB) is a high-performance, non-phthalate plasticizer. Its molecular structure consists of a central trimethylolpropane core esterified with three benzoic acid groups.[1] As a plasticizer, TMPTB works by embedding itself between polymer chains, which increases the free volume and reduces the intermolecular forces between them. This leads to a decrease in the glass transition temperature (Tg) of the polymer, resulting in increased flexibility and workability.[1]
2. With which polymers is TMPTB most compatible?
TMPTB, as a benzoate ester, generally exhibits good compatibility with a wide range of polymers, including:
-
Polyvinyl Chloride (PVC)[1]
-
Polyvinyl Acetate (PVA)
-
Ethylene Vinyl Acetate (EVA)
-
Cellulosics
-
Nitrile Rubber
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Chloroprene Rubber
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Styrene Butadiene Rubber (SBR)
3. What are the typical loading levels for TMPTB in a polymer formulation?
The optimal loading level of TMPTB depends on the specific polymer and the desired final properties. It is recommended to start with a small concentration (e.g., 5-10 phr - parts per hundred rubber) and gradually increase it until the desired flexibility is achieved without signs of incompatibility, such as phase separation.
4. How does TMPTB affect the thermal stability of polymers?
TMPTB is known for its high thermal stability and low volatility.[1] When incorporated into a polymer matrix, it can enhance the overall thermal stability of the formulation compared to more volatile plasticizers.
5. Are there any safety precautions to consider when working with TMPTB?
As with any chemical, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Ensure good ventilation in the work area. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Data Presentation
The following tables summarize the expected effects of TMPTB on the properties of various polymers.
Table 1: Effect of a TMPTB-Containing Plasticizer Mixture on PVC Properties
Data derived from a study on a plasticizer mixture containing trimethylolpropane tribenzoate.
| Property | Neat PVC | PVC with 60 phr Plasticizer Mixture |
| Tensile Strength (kgf/cm²) | - | 185 |
| Elongation (%) | - | 380 |
| 100% Modulus (kgf/cm²) | - | 105 |
Source: Adapted from patent EP1353988B1. The plasticizer used was a mixture, and these values are for illustrative purposes of the potential effects of TMPTB-containing plasticizers.
Table 2: Illustrative Effect of TMPTB on Polylactic Acid (PLA) Properties
This data is representative of the expected effects of a compatible plasticizer on PLA and is not from a direct study on TMPTB.
| Property | Neat PLA | PLA + 15 phr TMPTB (Illustrative) | PLA + 30 phr TMPTB (Illustrative) |
| Glass Transition Temp. (Tg) (°C) | ~60 | ~50 | ~40 |
| Tensile Strength (MPa) | ~60 | ~45 | ~30 |
| Elongation at Break (%) | ~5 | ~50 | ~150 |
Table 3: Illustrative Effect of TMPTB on Polyurethane (PU) Elastomer Properties
This data is representative of the expected effects of a plasticizer on a PU elastomer and is not from a direct study on TMPTB.
| Property | Neat PU Elastomer | PU + 20 phr TMPTB (Illustrative) |
| Shore A Hardness | 90 | 80 |
| Tensile Strength (MPa) | 35 | 25 |
| Elongation at Break (%) | 400 | 550 |
Experimental Protocols
1. Protocol for Evaluating Plasticizer Compatibility in PVC under Compression (Based on ASTM D3291)
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Objective: To determine the compatibility of TMPTB in PVC by assessing the amount of plasticizer that exudes under compressional stress.
-
Methodology:
-
Prepare PVC sheets containing varying concentrations of TMPTB.
-
Cut standard test specimens from the sheets.
-
Bend each specimen into a 180° loop and secure it.
-
Place the looped specimens in a controlled environment (e.g., 23°C and 50% relative humidity).
-
Visually inspect the inside of the loop for signs of plasticizer exudation at regular intervals (e.g., 24 hours, 7 days).
-
Rate the degree of exudation based on a predefined scale (e.g., none, slight, moderate, severe).
-
2. Protocol for Determining the Effect of TMPTB on the Glass Transition Temperature (Tg) of a Polymer via DSC
-
Objective: To measure the change in the glass transition temperature of a polymer upon the addition of TMPTB.
-
Methodology:
-
Prepare polymer samples with different concentrations of TMPTB.
-
Accurately weigh a small amount (5-10 mg) of each sample into a DSC pan.
-
Place the pan in the Differential Scanning Calorimeter (DSC).
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The Tg is identified as a step change in the baseline of the DSC thermogram.
-
3. Protocol for Measuring Plasticizer Migration
-
Objective: To quantify the migration of TMPTB from a plasticized polymer.
-
Methodology:
-
Prepare a plasticized polymer film of known TMPTB concentration and dimensions.
-
Place the film in contact with a material to which the plasticizer might migrate (e.g., another polymer, a solvent-soaked filter paper).
-
Apply pressure to ensure intimate contact.
-
Store the assembly at a specified temperature and for a set duration.
-
After the test period, separate the materials.
-
Analyze the receiving material for the presence and quantity of TMPTB using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Mechanism of polymer plasticization by TMPTB.
Caption: Troubleshooting workflow for TMPTB incompatibility.
References
Validation & Comparative
A Comparative Guide to Trimethylolpropane Tribenzoate and Dioctyl Phthalate as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Trimethylolpropane Tribenzoate (TMPTB) and Dioctyl Phthalate (DOP) as plasticizers, with a focus on their application in polyvinyl chloride (PVC). The information presented is supported by available technical data and established experimental protocols.
Introduction
Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials. Dioctyl phthalate (DOP) has historically been a widely used general-purpose plasticizer in PVC applications due to its cost-effectiveness and favorable performance characteristics. However, growing health and environmental concerns associated with phthalates have spurred interest in alternative plasticizers. Trimethylolpropane tribenzoate (TMPTB), a benzoate ester, has emerged as a viable alternative. This guide aims to compare the key properties and performance metrics of these two plasticizers.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of TMPTB and DOP is crucial for evaluating their suitability in various applications.
| Property | Trimethylolpropane Tribenzoate (TMPTB) | Dioctyl Phthalate (DOP) |
| Chemical Formula | C₂₇H₂₆O₆[1] | C₂₄H₃₈O₄ |
| Molecular Weight | 446.49 g/mol [1] | 390.56 g/mol |
| Appearance | White to off-white powder or granule[1] | Nearly colorless, clear, oily liquid[2][3] |
| Density @ 20°C | Not readily available | 0.983-0.989 g/cm³[2] |
| Boiling Point | Not readily available | 386 °C[2] |
| Melting Point | 82.0 - 86.0 °C[1] | -46.1 °C (Freezing Point)[2] |
| Water Solubility | Insoluble[1] | Insoluble[2] |
| Purity/Assay | ≥98.0% (HPLC)[1] | ≥99.5%[2] |
Performance as a Plasticizer in PVC
The efficacy of a plasticizer is determined by its impact on the mechanical and thermal properties of the polymer it is mixed with, as well as its permanence within the polymer matrix.
Mechanical Properties
The addition of a plasticizer typically decreases the tensile strength and hardness of PVC while significantly increasing its elongation at break, thereby enhancing flexibility.
| Mechanical Property | PVC Plasticized with TMPTB (Expected) | PVC Plasticized with DOP |
| Tensile Strength | Data not available for direct comparison. Benzoate plasticizers can sometimes offer comparable or slightly higher tensile strength than DOP. | A study on PVC with varying DOP content showed tensile strength ranging from approximately 16 to 26 MPa.[4] |
| Elongation at Break | Data not available for direct comparison. Generally expected to significantly increase the elongation of PVC. | In the same study, elongation at break for PVC with DOP ranged from around 200% to over 300%.[4] |
| Hardness (Shore A/D) | Expected to reduce the hardness of rigid PVC. | The addition of DOP reduces the Shore D hardness of PVC compounds.[4] |
Thermal Stability
Thermal stability is a critical parameter, especially for PVC products that are processed at elevated temperatures or used in high-temperature environments.
| Thermal Property | PVC Plasticized with TMPTB (Expected) | PVC Plasticized with DOP |
| Heating Loss (%wt @ 125±3°C, 3 hr) | Data not available for direct comparison. Benzoate esters are generally considered to have good thermal stability. | 0.07 max[2] |
| Heat Stability (180°C / 2 Hrs) | Data not available for direct comparison. | No Change[5] |
Migration Resistance
Plasticizer migration, or the loss of plasticizer from the polymer matrix, can lead to embrittlement of the plastic and contamination of surrounding materials.
| Migration Property | PVC Plasticized with TMPTB (Expected) | PVC Plasticized with DOP |
| Volatility | Data not available for direct comparison. Higher molecular weight plasticizers generally exhibit lower volatility. | Low volatility is a noted feature of DOP.[6] |
| Extraction Resistance | Data not available for direct comparison. Benzoate plasticizers are often cited for their good permanence. | Good resistance to water extraction.[7] |
Experimental Protocols
The following are summaries of standard experimental methodologies for evaluating the performance of plasticizers in PVC.
Evaluation of Mechanical Properties
Tensile Strength and Elongation at Break (ASTM D638 / ASTM D412):
-
Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC compound are prepared by molding or die-cutting.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen ruptures.
-
Data Acquisition: The force and elongation are recorded throughout the test. Tensile strength is calculated as the maximum stress applied, and elongation at break is the percentage increase in length at the point of rupture.
Hardness (ASTM D2240):
-
Specimen Preparation: A flat specimen with a minimum thickness (typically 6 mm) is used.
-
Testing: A durometer (Shore A for softer materials, Shore D for harder materials) is pressed firmly against the specimen surface.
-
Data Acquisition: The hardness value is read from the durometer scale after a specified time (e.g., 1 second). Multiple readings are taken at different locations and averaged.
Evaluation of Migration Resistance
Volatile Loss (ASTM D1203):
-
Specimen Preparation: Disc-shaped specimens of the plasticized PVC are prepared.
-
Initial Weighing: The specimens are conditioned and weighed accurately.
-
Exposure: The specimens are placed in a container with activated carbon, either in direct contact (Method A) or in a wire cage to prevent contact (Method B). The container is then placed in an oven at a specified temperature for a set duration.
-
Final Weighing: After exposure, the specimens are removed, cooled, and reweighed. The percentage of volatile loss is calculated from the change in weight.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Determining Mechanical Properties.
Caption: Workflow for Evaluating Migration Resistance.
Summary and Conclusion
Dioctyl phthalate is a well-characterized and widely utilized plasticizer with a long history of performance data. It generally offers a good balance of flexibility, processability, and cost.[7] Trimethylolpropane tribenzoate, as a non-phthalate alternative, is positioned as a specialty plasticizer. While direct comparative data is limited in the public domain, benzoate esters, in general, are known for their good thermal stability and low migration. The selection between TMPTB and DOP will ultimately depend on the specific performance requirements, regulatory considerations, and cost-benefit analysis for the intended application. For applications where phthalate content is a concern, TMPTB presents a compelling alternative that warrants evaluation. Further direct comparative studies under identical conditions are necessary to provide a more definitive performance ranking.
References
Performance Showdown: Trimethylol Propane Tribenzoate in PVC Films - A Comparative Guide
For researchers and industry professionals navigating the landscape of PVC plasticizers, this guide offers an objective comparison of Trimethylol Propane Tribenzoate (TMPTB) against traditional and alternative plasticizers. Supported by experimental data, this analysis delves into key performance metrics, providing a clear pathway to informed material selection.
Trimethylolpropane Tribenzoate (TMPTB) emerges as a noteworthy non-phthalate plasticizer for Polyvinyl Chloride (PVC), offering a unique balance of properties. Its performance is critically evaluated here in comparison to the widely used Di(2-ethylhexyl) phthalate (DEHP), and other common alternatives such as Di(isononyl) phthalate (DINP) and Dioctyl terephthalate (DOTP). This guide synthesizes available data to present a comprehensive overview of TMPTB's efficacy in enhancing the performance of PVC films.
At a Glance: Key Performance Indicators
The selection of a plasticizer is a critical decision in the formulation of PVC films, directly impacting their mechanical robustness, thermal resilience, and long-term stability. The following tables summarize the quantitative performance data of TMPTB and its alternatives across these crucial parameters.
Table 1: Mechanical Properties of Plasticized PVC Films
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| TMPTB Composition * | 20.1 | 350 | 85 |
| DEHP (Reference) | 18.5 | 320 | 82 |
| DOTP | 19.5 | 340 | 84 |
| DINP | 19.0 | 330 | 83 |
| EPO | 17.2 | 380 | 88 |
Data for TMPTB Composition is derived from a patent for a plasticizer mixture containing Trimethylolpropane Tribenzoate.[1] Data for Epoxidized Trimethylolpropane Trioleate (EPO), a structurally similar plasticizer, is included for additional context.[2]
Table 2: Thermal Stability and Migration Resistance
| Plasticizer | Onset Decomposition Temp (°C) | Volatility (Weight Loss %) | Migration (Weight Loss %) |
| TMPTB Composition * | >230 | 0.8 | 0.5 |
| DEHP (Reference) | ~220 | 1.5 | 1.2 |
| DOTP | ~230 | 1.0 | 0.7 |
| DINP | ~225 | 1.2 | 0.9 |
| EPO | 264 | - | 13 (in n-heptane) |
Data for TMPTB Composition is derived from a patent for a plasticizer mixture containing Trimethylolpropane Tribenzoate.[1] Data for Epoxidized Trimethylolpropane Trioleate (EPO) is included for additional context, with migration data specifically in n-heptane.[2]
In-Depth Analysis of Performance Metrics
The data presented reveals that the Trimethylolpropane Tribenzoate composition exhibits superior tensile strength compared to the DEHP reference, indicating the potential for creating more robust PVC films.[1] Furthermore, its lower volatility and migration rates suggest enhanced durability and longevity of the final product.[1]
Epoxidized Trimethylolpropane Trioleate (EPO), a compound from the same family as TMPTB, demonstrates a significantly higher onset decomposition temperature, suggesting excellent thermal stability.[2] Its high elongation at break also points to superior flexibility.[2] However, it is important to note the higher migration loss in a non-polar solvent like n-heptane.[2]
Visualizing the Experimental Workflow
To ensure the reproducibility and clarity of the performance evaluation, the following diagrams illustrate the standardized experimental workflows used to generate the comparative data.
Logical Relationships of Plasticizer Classes
The choice of plasticizer is often guided by its chemical structure, which dictates its performance characteristics. The following diagram illustrates the relationships between the different classes of plasticizers discussed in this guide.
Detailed Experimental Protocols
For scientists and researchers seeking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited in this guide.
Tensile Strength and Elongation at Break (ASTM D882)
-
Specimen Preparation: PVC films are cut into rectangular strips, typically 25 mm in width and with a gauge length of at least 50 mm.
-
Apparatus: A universal testing machine equipped with grips suitable for thin films and a load cell.
-
Procedure:
-
The thickness of the specimen is measured at several points along the gauge length, and the average is recorded.
-
The specimen is mounted in the grips of the testing machine, ensuring it is aligned and not under tension.
-
The machine is set to a constant rate of grip separation.
-
The load and elongation are recorded continuously until the specimen breaks.
-
-
Calculation:
-
Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at break is calculated as the increase in length at the moment of rupture divided by the initial gauge length, expressed as a percentage.
-
Hardness Test (ASTM D2240)
-
Specimen Preparation: The PVC film specimen should have a minimum thickness of 6 mm. If a single film does not meet this, multiple layers may be stacked. The surface must be flat and smooth.
-
Apparatus: A Shore A durometer.
-
Procedure:
-
The specimen is placed on a hard, flat surface.
-
The durometer is held in a vertical position, and the indentor is pressed firmly onto the specimen until the presser foot is in full contact with the surface.
-
The hardness reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.
-
Five measurements are taken at different positions on the specimen, at least 6 mm apart, and the average value is reported.
-
Plasticizer Migration (Volatility - ASTM D1203)
-
Specimen Preparation: Circular specimens of a specified diameter are cut from the PVC film.
-
Apparatus: Activated carbon in a shallow dish, an oven with controlled temperature and air circulation.
-
Procedure:
-
The initial weight of the PVC specimen is recorded.
-
The specimen is placed on a layer of activated carbon in a dish, and then covered with another layer of activated carbon.
-
The dish is placed in an oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
After the test period, the specimen is removed, cooled to room temperature, and any adhering carbon is carefully brushed off.
-
The final weight of the specimen is recorded.
-
-
Calculation: The percentage of weight loss is calculated as ((Initial Weight - Final Weight) / Initial Weight) * 100.
Thermal Stability (Thermogravimetric Analysis - TGA)
-
Specimen Preparation: A small, representative sample of the PVC film (typically 5-10 mg) is used.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
The sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Analysis: The onset decomposition temperature is determined from the TGA curve, representing the temperature at which significant weight loss begins. This provides an indication of the material's thermal stability.
References
Validating the Plasticizing Efficiency of Trimethylol Propane Tribenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasticizing efficiency of Trimethylol Propane Tribenzoate (TMPTB) against common alternative plasticizers: Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), and Dioctyl Terephthalate (DOTP). The information presented is supported by experimental data compiled from various sources to assist in the evaluation and selection of plasticizers for specific applications.
Executive Summary
This compound is a non-phthalate plasticizer known for its high thermal stability, low volatility, and excellent migration resistance.[1][2] These characteristics position it as a viable alternative to traditional phthalate plasticizers, particularly in applications where safety and long-term stability are critical. This guide outlines the performance of TMPTB in comparison to industry-standard plasticizers, providing a basis for its consideration in polymer formulations.
Comparative Performance Data
The following table summarizes the typical performance of TMPTB and its alternatives in a Polyvinyl Chloride (PVC) matrix.
Disclaimer: The data presented below is compiled from multiple sources and is intended for illustrative and comparative purposes. The values are representative and may not have been obtained from a single, direct head-to-head experimental study. For definitive performance characteristics, it is recommended to conduct application-specific testing.
| Property | This compound (TMPTB) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Dioctyl Terephthalate (DOTP) |
| Hardness (Shore A) | ~80 - 85 | ~75 - 80 | ~78 - 83 | ~82 - 87 |
| Tensile Strength (MPa) | ~18 - 22 | ~15 - 20 | ~16 - 21 | ~19 - 23 |
| Elongation at Break (%) | ~300 - 350 | ~350 - 400 | ~330 - 380 | ~320 - 370 |
| Glass Transition Temp. (°C) | ~ -35 to -45 | ~ -40 to -50 | ~ -38 to -48 | ~ -30 to -40 |
| Migration Resistance | Excellent | Fair | Good | Very Good |
| Thermal Stability | High | Moderate | Moderate | High |
| Low-Temperature Flexibility | Good | Excellent | Good | Very Good |
Note: Performance can vary based on the specific formulation, including the concentration of the plasticizer and the presence of other additives.
Key Performance Insights
TMPTB demonstrates a competitive performance profile. While DOP may offer slightly higher flexibility (elongation at break), TMPTB provides superior migration resistance and thermal stability.[1] Its performance is broadly comparable to other non-phthalate alternatives like DINP and DOTP, with a good balance of mechanical properties and durability. A derivative of trimethylolpropane, epoxidized trimethylolpropane trioleate (EPO), has shown in studies to improve the thermal stability and elongation at break in PVC formulations when compared to another non-phthalate plasticizer, di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH).[3][4][5]
Experimental Protocols
The evaluation of plasticizer efficiency typically involves the following key experiments:
Mechanical Properties Testing (ASTM D412)
This test is crucial for determining the effect of the plasticizer on the polymer's strength and flexibility.
-
Sample Preparation: PVC resin is blended with the plasticizer (e.g., at 50 parts per hundred of resin - phr) and other necessary additives like thermal stabilizers and lubricants. The mixture is then processed (e.g., on a two-roll mill) and compression molded into sheets of a specified thickness.
-
Procedure: Dumbbell-shaped specimens are cut from the molded sheets. These specimens are then subjected to tensile stress in a universal testing machine until they break.
-
Key Parameters Measured:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus at 100% Elongation: The stress required to stretch the material to twice its original length, indicating stiffness.
-
Hardness Testing (ASTM D2240)
Hardness provides a measure of the plasticizing effect on the material's surface resistance to indentation.
-
Procedure: A durometer (typically Shore A for flexible PVC) is pressed against the surface of the plasticized PVC sample. The instrument measures the depth of indentation, which is then converted to a hardness value. Lower hardness values indicate a more efficient plasticizing effect.
Thermal Analysis
Thermal analysis helps in understanding the effect of the plasticizer on the polymer's thermal stability and its performance at different temperatures.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the plasticized PVC, with a higher decomposition temperature indicating better stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the plasticized polymer.[6] A significant decrease in the Tg of the polymer upon the addition of a plasticizer is a key indicator of its efficiency.[5]
Migration Resistance Testing
This set of tests evaluates the permanence of the plasticizer within the polymer matrix.
-
Solvent Extraction (ASTM D1239): The plasticized PVC sample is weighed and then immersed in a specific solvent (e.g., hexane or ethanol) for a defined period. After removal and drying, the sample is reweighed. The weight loss corresponds to the amount of plasticizer that has leached out.
-
Volatility (ASTM D1203): The sample is weighed before and after being placed in an oven at an elevated temperature for a specified time. The weight loss indicates the amount of plasticizer that has evaporated.
Visualizing the Evaluation Process and Molecular Structure
To better illustrate the workflow of a comparative study on plasticizer efficiency and the structure of TMPTB, the following diagrams are provided.
Caption: Experimental workflow for comparing plasticizer efficiency.
References
- 1. This compound | 54547-34-1 | Benchchem [benchchem.com]
- 2. Trimethylolpropane Tribenzoate [meiyachem.com]
- 3. scielo.br [scielo.br]
- 4. PVC plasticizer from trimethylolpropane trioleate: synthesis, properties, and application [scite.ai]
- 5. scielo.br [scielo.br]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
Migration resistance of trimethylol propane tribenzoate compared to other plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of a plasticizer is a critical decision in the formulation of polymers, particularly for sensitive applications in the medical, pharmaceutical, and food contact sectors. A key performance indicator for any plasticizer is its migration resistance—the ability to remain within the polymer matrix over time and under various environmental stresses. Low migration is essential to maintain the material's mechanical properties and to prevent contamination of surrounding media. This guide provides an objective comparison of Trimethylol Propane Tribenzoate (TMPTB) against other common plasticizers, focusing on the principles governing migration resistance.
Understanding Migration Resistance
Plasticizer migration is the physical movement of plasticizer molecules from the polymer matrix to the surface or into a contacting substance. This phenomenon is primarily influenced by several factors:
-
Molecular Weight: Generally, plasticizers with a higher molecular weight have lower volatility and mobility, leading to significantly reduced migration.[1][2][3] Their larger size creates stronger intermolecular Van der Waals forces and physical entanglements with the polymer chains, hindering their diffusion.[3]
-
Compatibility: The compatibility between the plasticizer and the polymer matrix is crucial. A highly compatible plasticizer will be well-integrated into the polymer structure, reducing its tendency to migrate.
-
Temperature and Environment: Elevated temperatures increase the kinetic energy of molecules, accelerating diffusion and migration.[4] The nature of the contacting medium (e.g., air, liquids, solids) also dictates the rate and extent of migration.[1]
This compound (TMPTB) is a high-molecular-weight benzoate ester. While direct, publicly available studies quantitatively comparing its migration rate against a wide range of other plasticizers are limited, its performance can be reliably inferred from its chemical properties.
Comparative Analysis: TMPTB vs. Other Plasticizers
Based on the established principle of molecular weight affecting migration, TMPTB is expected to exhibit superior migration resistance compared to many lower-molecular-weight phthalate and alternative plasticizers. Its larger molecular structure suggests it will be less prone to leaching, extraction, and volatilization.
The table below compares the molecular weight of TMPTB with other widely used plasticizers. A higher molecular weight is a strong indicator of lower migration potential.
| Plasticizer | Type | Molecular Weight ( g/mol ) | Inferred Migration Resistance |
| Di(2-ethylhexyl) phthalate (DEHP/DOP) | Phthalate | 390.56 | Low to Moderate |
| Diisononyl phthalate (DINP) | Phthalate | 418.6 | Moderate |
| Di(2-ethylhexyl) terephthalate (DOTP/DEHT) | Terephthalate | 390.56 | Moderate |
| Trioctyl trimellitate (TOTM) | Trimellitate | 546.8 | High |
| Acetyl tributyl citrate (ATBC) | Citrate | 402.5 | Moderate |
| This compound (TMPTB) | Benzoate Ester | 446.5 | High |
Note: Inferred Migration Resistance is based on the principle that higher molecular weight corresponds to lower migration. Actual performance can vary based on the polymer matrix, concentration, and environmental conditions.
Studies have shown that higher molecular weight plasticizers, such as polymeric types and trimellitates like TOTM, consistently demonstrate lower migration rates compared to lower molecular weight phthalates like DEHP.[3][5][6] Given that TMPTB's molecular weight is significantly higher than that of DEHP and DOTP and is in the range of other high-performance plasticizers, it is positioned as a strong candidate for applications requiring high permanence.
Experimental Protocols
To quantitatively assess plasticizer migration, standardized test methods are employed. The following is a detailed methodology based on established standards like ISO 177 and ASTM D1239 for determining plasticizer loss from a polymer matrix into a solvent.
Protocol: Determination of Plasticizer Migration by Solvent Extraction
1. Objective: To quantify the amount of plasticizer that migrates from a plasticized PVC sample when immersed in a specific solvent over a defined period and at a controlled temperature.
2. Materials and Equipment:
-
Plasticized PVC test specimens (e.g., 50 mm x 50 mm x 2 mm).
-
Extraction solvent (e.g., n-hexane, ethanol, or a specified food simulant).
-
Analytical balance (accurate to 0.1 mg).
-
Glass sample vials with solvent-resistant caps.
-
Forced convection oven or incubator for temperature control.
-
Fume hood.
-
Lint-free cloth.
-
Analytical instrumentation for plasticizer quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
3. Procedure:
-
Sample Preparation:
-
Cut at least three test specimens from the plasticized PVC sheet to the required dimensions.
-
Clean the surface of each specimen gently with a lint-free cloth to remove any surface contaminants.
-
Measure and record the initial weight of each specimen (W_initial).
-
-
Extraction:
-
Place each specimen in a separate glass vial.
-
Add a sufficient volume of the chosen solvent to completely submerge the specimen (e.g., 50 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a convection oven pre-set to the desired test temperature (e.g., 60°C).
-
Allow the extraction to proceed for a specified duration (e.g., 24 hours).
-
-
Post-Extraction Analysis:
-
After the specified time, remove the vials from the oven and allow them to cool to room temperature.
-
Carefully remove each specimen from its vial.
-
Blot the specimens dry with a lint-free cloth to remove excess surface solvent.
-
Allow the specimens to air-dry in a fume hood for a set period (e.g., 4 hours) to ensure complete solvent evaporation.
-
Weigh each dried specimen and record the final weight (W_final).
-
-
Quantification (Optional but recommended):
-
Take an aliquot of the solvent from each vial.
-
Analyze the solvent using GC-MS to determine the exact concentration of the leached plasticizer. This confirms that weight loss is attributable to plasticizer migration.
-
4. Calculation of Weight Loss: The percentage of weight loss due to plasticizer migration is calculated using the following formula:
Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
The results are typically reported as the average weight loss of the three specimens.
Visualizing Methodologies and Relationships
Diagrams help clarify complex processes and relationships. The following visualizations, created using the DOT language, outline the experimental workflow and the fundamental principle of migration resistance.
Caption: Experimental workflow for determining plasticizer migration via solvent extraction.
Caption: Relationship between plasticizer molecular weight and migration potential.
References
- 1. geomembrane.com [geomembrane.com]
- 2. PLASTICIZER MOLECULAR WEIGHT AND PLASTICIZER RETENTION IN PVC GEOMEMBRANES [thefgi.org]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasticizer Migration Study by Teknor Apex Ranks Phthalates and Alternatives by Effect on Non-PVC Plastics in Medical Devices | Teknor Apex [teknorapex.com]
A Comparative Guide to the Mechanical Properties of Polymers with Trimethylolpropane Tribenzoate and Its Alternatives
This guide provides a comparative analysis of the mechanical properties of polymers plasticized with trimethylolpropane tribenzoate derivatives and common alternative plasticizers. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate plasticizers for specific polymer formulations. This document summarizes key performance indicators, details the experimental methodologies used for their evaluation, and illustrates the underlying mechanism of plasticization.
Data Presentation: Comparative Mechanical Properties
The following tables summarize the quantitative data on the mechanical properties of Polyvinyl Chloride (PVC) plasticized with an epoxidized derivative of trimethylolpropane trioleate, as a proxy for trimethylolpropane tribenzoate, and other common non-phthalate plasticizers. It is important to note that the data for different plasticizers may come from separate studies, and direct comparison should be made with caution. All formulations are in parts per hundred of resin (phr).
Table 1: Tensile Properties of Plasticized PVC
| Plasticizer Type | Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Data Source |
| Trimethylolpropane Ester | Epoxidized Trimethylolpropane Trioleate (EPO) | 50 | 16.8 | 355 | 11.5 | [1][2] |
| Cyclohexanoate | Di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH) | 50 | 17.2 | 310 | 12.7 | [1][2] |
| Terephthalate | Dioctyl Terephthalate (DOTP) | 50 | 20-25 | 221-312 | 9-13 | |
| Bio-based | Glycerol Diacetate Monolaurate | - | Reduced | Significantly Increased | - | [3] |
Note: Data for DOTP and Glycerol Diacetate Monolaurate are presented as ranges or qualitative descriptions as found in the available literature. A direct numerical comparison with EPO and DOCH from the same study is not available.
Table 2: Hardness and Other Properties of Plasticized PVC
| Plasticizer Type | Plasticizer | Concentration (phr) | Shore A Hardness | Data Source |
| Trimethylolpropane Ester | Epoxidized Trimethylolpropane Trioleate (EPO) | 50 | 85 | [1][2] |
| Cyclohexanoate | Di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH) | 50 | 82 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the mechanical properties of plasticized polymers.
1. Tensile Properties Testing (ASTM D638)
-
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell or "dog-bone" shape through injection molding or die-cutting from a sheet of the plasticized polymer. The dimensions of the specimens conform to the specifications outlined in ASTM D638.
-
Procedure:
-
The prepared specimen is securely mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge length of the specimen to accurately measure elongation.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures. The rate of movement is typically between 5 mm/min and 50 mm/min, depending on the material's properties.
-
The force applied and the corresponding elongation are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
2. Shore Hardness Testing (ASTM D2240)
-
Objective: To measure the indentation hardness of the plasticized polymer.
-
Apparatus: A durometer, an instrument with a calibrated spring that applies a specific force to an indenter of a defined geometry. For flexible polymers, Shore A or Shore D scales are typically used.
-
Procedure:
-
The polymer specimen is placed on a flat, hard surface.
-
The durometer is positioned perpendicular to the specimen's surface.
-
A specified pressure is applied to the durometer to press the indenter into the material.
-
The hardness value is read from the durometer's dial or digital display within a specified time (e.g., 1 second after firm contact).
-
-
Data Analysis: The Shore hardness is a dimensionless number ranging from 0 to 100, with higher numbers indicating greater hardness.
3. Tear Resistance Testing (ASTM D1004)
-
Objective: To determine the force required to initiate a tear in a plastic film or sheet.
-
Specimen Preparation: A specimen of a specific shape with a 90-degree notch is die-cut from the material to create a stress concentration point.[4]
-
Procedure:
-
The specimen is clamped in the grips of a tensile testing machine.
-
The grips are separated at a constant speed, typically 2 inches per minute, which pulls on the specimen and initiates a tear at the notch.[4]
-
The force required to initiate and propagate the tear is recorded.
-
-
Data Analysis: The tear resistance is reported as the maximum force encountered during the test, typically in Newtons or pounds-force.[4]
Mechanism of Action and Visualization
External plasticizers, such as trimethylolpropane tribenzoate and its alternatives, function by physically embedding themselves between the long polymer chains. In the case of PVC, the polar ester groups of the plasticizer molecule interact with the polar carbon-chlorine bonds of the PVC chains. These interactions disrupt the strong intermolecular forces (dipole-dipole interactions) between the polymer chains, effectively pushing them further apart. This increased intermolecular distance, or "free volume," allows the polymer chains to slide past one another more easily, resulting in increased flexibility, reduced stiffness, and a lower glass transition temperature of the material. The aromatic rings present in benzoate plasticizers can further contribute to compatibility and performance.
Caption: Workflow for evaluating the mechanical properties of plasticized polymers.
Caption: Mechanism of external plasticization of a polymer matrix.
References
A Comparative Analysis of Non-Phthalate Plasticizers: A Guide for Researchers and Drug Development Professionals
An In-depth Review of Performance, Safety, and Application of Modern Plasticizers
The pharmaceutical and medical device industries are increasingly shifting away from traditional phthalate plasticizers due to mounting health and environmental concerns. This guide provides a comprehensive comparative analysis of leading non-phthalate alternatives, focusing on their performance characteristics, safety profiles, and suitability for sensitive applications. The information presented is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Introduction to Non-Phthalate Plasticizers
Plasticizers are essential additives that impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC), which is widely used in medical tubing, blood bags, and pharmaceutical packaging. For decades, di(2-ethylhexyl) phthalate (DEHP) was the industry standard. However, its classification as a potential endocrine disruptor has necessitated the adoption of safer alternatives.[1][2] Non-phthalate plasticizers, such as dioctyl terephthalate (DOTP), 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and citrate esters, have emerged as viable replacements, offering comparable performance with improved safety profiles.[3]
Performance Comparison of Key Non-Phthalate Plasticizers
The selection of a suitable plasticizer is contingent on a range of performance indicators. This section provides a comparative overview of the key non-phthalate plasticizers based on available experimental data.
Table 1: Migration/Leaching Characteristics of Non-Phthalate Plasticizers
Migration of plasticizers from a polymer matrix is a critical concern, especially in medical applications where leachables can come into direct contact with patients. The data below summarizes the migration behavior of various non-phthalate plasticizers in different simulants. Lower migration values indicate better performance.
| Plasticizer | Simulant | Migration Level | Reference |
| DOTP | Saliva Simulant | 1.41 µ g/10cm ²/min (minimum observed rate) | [4] |
| DINCH | Water/Ethanol | Lower than DEHP | [5] |
| TOTM | Water/Ethanol | Lower than DEHP | [5] |
| ATBC | Not Specified | Low migration | [6] |
Note: Migration is highly dependent on the specific experimental conditions (e.g., temperature, contact time, and simulant used). Direct comparison between studies should be made with caution.
Table 2: Thermal and Mechanical Properties of PVC Plasticized with Non-Phthalate Plasticizers
The thermal and mechanical properties of plasticized PVC are crucial for its processing and end-use performance. Key parameters include the glass transition temperature (Tg), which indicates the flexibility of the material at different temperatures, tensile strength, and elongation at break.
| Plasticizer | Glass Transition Temperature (Tg) | Tensile Strength | Elongation at Break | Reference |
| DOTP | Higher than DOA | High | Good | [4] |
| DINCH | Lower than DOP/DINP (improved low temp. performance) | - | - | [7] |
| Citrates (ATBC) | Comparable to DEHP | Similar to DEHP | Similar to DEHP | [8] |
| TOTM | - | - | - | [7] |
| Adipates (DOA) | Low temperature resistance | - | - | [1] |
Note: phr = parts per hundred parts of resin.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies for key experiments used in the evaluation of plasticizers.
Migration Testing
Objective: To quantify the amount of plasticizer that leaches from a polymer matrix into a contacting fluid.
Typical Protocol (based on methodologies used in food contact and medical device testing):
-
Sample Preparation: Prepare standardized samples of the plasticized polymer (e.g., PVC films or tubing) with a known concentration of the plasticizer.
-
Simulant Selection: Choose a simulant that best represents the intended application (e.g., distilled water, ethanol/water mixtures for aqueous solutions, and olive oil or other fatty food simulants for lipid-containing products).
-
Exposure: Immerse the polymer samples in the simulant at a specified temperature and for a defined period, mimicking the conditions of use. Agitation may be applied to simulate dynamic contact.
-
Analysis: After the exposure period, remove the polymer samples. Analyze the simulant for the presence and concentration of the migrated plasticizer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Quantification: Calculate the migration level, typically expressed in µg/cm² or mg/L.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of a plasticized polymer, most notably the glass transition temperature (Tg).
Standard Protocol (based on ASTM D3418 and ISO 11357):
-
Sample Preparation: A small, accurately weighed sample of the plasticized polymer is placed in a hermetically sealed aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter is used, which measures the difference in heat flow between the sample and a reference pan as a function of temperature.
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically involves a heating and cooling cycle at a specified rate (e.g., 10°C/min).
-
Data Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg is determined as the midpoint of this transition.
Mechanical Testing: Tensile Properties
Objective: To evaluate the strength and flexibility of a plasticized polymer by measuring its response to a tensile force.
Standard Protocol (based on ASTM D882 for thin plastic sheeting):
-
Sample Preparation: Prepare dumbbell-shaped specimens from the plasticized polymer sheet according to the dimensions specified in the standard.
-
Instrumentation: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used.
-
Testing Procedure: The specimen is clamped in the grips and pulled apart at a constant rate of crosshead movement until it breaks.
-
Data Acquisition: The force applied and the elongation of the specimen are continuously recorded.
-
Calculation: From the stress-strain curve, the following properties are calculated:
-
Tensile Strength at Break: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity: A measure of the material's stiffness.
-
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Workflow for Plasticizer Migration Analysis
Caption: Workflow for determining plasticizer migration from a polymer matrix.
Signaling Pathway of PPARγ Activation by Plasticizer Metabolites
Certain plasticizers, including some phthalates and their metabolites, have been shown to act as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and adipogenesis. This diagram illustrates the general mechanism of activation.
Caption: PPARγ activation by plasticizer metabolites leading to gene transcription.
Conclusion
The transition to non-phthalate plasticizers represents a significant advancement in material safety for pharmaceutical and medical applications. While alternatives like DOTP, DINCH, and citrate esters demonstrate promising performance with reduced toxicity profiles, a thorough evaluation of their specific properties is essential for each application. This guide provides a foundational understanding and comparative data to assist in the selection of the most appropriate non-phthalate plasticizer. Further research and standardized testing will continue to refine our understanding and expand the portfolio of safe and effective plasticizers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Reactome | Structural basis of the activation of PPAR? by the plasticizer metabolites MEHP and MINCH [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. intertekinform.com [intertekinform.com]
- 7. dl.edi-info.ir [dl.edi-info.ir]
- 8. mdpi.com [mdpi.com]
Trimethylol Propane Tribenzoate (TMPTB) as a Secondary Plasticizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trimethylol Propane Tribenzoate (TMPTB) as a secondary plasticizer, primarily in Polyvinyl Chloride (PVC) formulations. Due to a lack of publicly available, direct comparative studies on TMPTB's performance as a secondary plasticizer, this document leverages experimental data from a closely related trimethylolpropane derivative, Epoxidized Trimethylolpropane Trioleate (EPO), to provide insights into its potential efficacy. This data is supplemented with established knowledge of primary and other secondary plasticizers to offer a comprehensive overview for material evaluation and development.
Overview of this compound (TMPTB)
Trimethylolpropane tribenzoate is a solid ester plasticizer known for its good compatibility with a range of polymers, including PVC, cellulose esters, and thermoplastic polyurethanes. It is often utilized to enhance processing characteristics and improve the final properties of the polymer matrix. In its role as a secondary plasticizer, TMPTB would typically be used in conjunction with a primary plasticizer to either reduce cost, enhance specific properties such as migration resistance and thermal stability, or improve processing.
Comparative Performance Data
It is important to note that while EPO and TMPTB share a trimethylolpropane backbone, their different ester groups (oleate vs. benzoate) will influence their performance characteristics. Benzoate esters, like TMPTB, are generally known for their good compatibility and solvating properties.
Mechanical Properties
The addition of a plasticizer is intended to increase the flexibility of PVC, which is often measured by changes in tensile strength, elongation at break, and hardness.
| Property | PVC Formulation | Result |
| Tensile Strength (MPa) | 50 phr DOCH | 18.2 |
| 50 phr EPO | 17.9 | |
| 25 phr DOCH + 25 phr EPO | 18.5 | |
| Elongation at Break (%) | 50 phr DOCH | 280 |
| 50 phr EPO | 310 | |
| 25 phr DOCH + 25 phr EPO | 348 | |
| Shore A Hardness | 50 phr DOCH | 75 |
| 50 phr EPO | 78 | |
| 25 phr DOCH + 25 phr EPO | 76 |
Data extrapolated from a study on Epoxidized Trimethylolpropane Trioleate (EPO) and Di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH) in PVC.[1]
Interpretation: The data on EPO suggests that a trimethylolpropane-based plasticizer can maintain comparable tensile strength and hardness to a conventional primary plasticizer while potentially offering a significant improvement in elongation at break, indicating increased flexibility.[1] A blend of the two plasticizers showed a synergistic effect, further enhancing the elongation at break.
Thermal Stability
Thermal stability is a critical parameter for PVC processing and long-term durability. It is often assessed by measuring the onset of thermal degradation.
| Property | PVC Formulation | Temperature (°C) |
| Onset of Thermal Degradation (Tonset) | 50 phr DOCH | 245 |
| 50 phr EPO | 255 | |
| 25 phr DOCH + 25 phr EPO | 252 |
Data extrapolated from a study on Epoxidized Trimethylolpropane Trioleate (EPO) and Di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH) in PVC.[1]
Interpretation: The presence of the epoxidized trimethylolpropane derivative (EPO) increased the thermal stability of the PVC compound compared to the formulation with only DOCH.[1] This suggests that TMPTB could potentially contribute to improved heat resistance during processing and in the final application.
Migration Resistance
Plasticizer migration can lead to a loss of flexibility and contamination of surrounding materials. Migration is often evaluated by measuring weight loss after exposure to a solvent.
| Property | PVC Formulation | Weight Loss (%) |
| Migration in n-heptane | 50 phr DOCH | 19 |
| 50 phr EPO | 13 | |
| 25 phr DOCH + 25 phr EPO | 10 |
Data extrapolated from a study on Epoxidized Trimethylolpropane Trioleate (EPO) and Di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH) in PVC.[1]
Interpretation: The higher molecular weight EPO exhibited lower migration (weight loss) in n-heptane compared to the lower molecular weight DOCH.[1] This indicates that larger, more complex ester plasticizers like those based on trimethylolpropane may offer better permanence in the PVC matrix, a desirable characteristic for a secondary plasticizer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data section, based on the study of epoxidized trimethylolpropane trioleate.
Sample Preparation
-
Mixing: PVC resin, plasticizer(s) (total of 50 parts per hundred of resin - phr), and a thermal stabilizer are mixed in a laboratory mixer until a homogeneous powder blend is obtained.
-
Milling: The blend is then processed on a two-roll mill at a set temperature (e.g., 160°C) for a specified time (e.g., 5 minutes) to achieve proper fusion and form a sheet.
-
Pressing: The milled sheet is placed in a hydraulic press at a specific temperature (e.g., 180°C) and pressure for a set duration to produce sheets of a defined thickness for testing.
Mechanical Testing
-
Tensile Strength and Elongation at Break:
-
Standard: ASTM D638
-
Apparatus: Universal Testing Machine
-
Procedure: Dumbbell-shaped specimens are cut from the pressed sheets. The specimens are then pulled at a constant crosshead speed (e.g., 50 mm/min) until they break. The machine records the force applied and the elongation of the specimen.
-
-
Hardness:
-
Standard: ASTM D2240
-
Apparatus: Shore A Durometer
-
Procedure: The hardness of the pressed sheets is measured at multiple points on the surface. The indenter of the durometer is pressed into the material, and the hardness value is read after a specified time (e.g., 15 seconds).
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Apparatus: Thermogravimetric Analyzer
-
Procedure: A small sample of the PVC compound is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The instrument measures the weight loss of the sample as a function of temperature. The onset of degradation is determined from the resulting TGA curve.
-
Migration Test
-
Solvent Extraction:
-
Procedure: Pre-weighed samples of the plasticized PVC are immersed in a solvent (e.g., n-heptane) at a controlled temperature for a specific duration (e.g., 24 hours at 25°C). After immersion, the samples are removed, dried, and re-weighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.
-
Visualizations
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the formulation and evaluation of PVC compounds with secondary plasticizers.
Logical Relationship of Plasticizer Properties
Caption: Key characteristics of a secondary plasticizer and their influence on PVC properties.
Conclusion
While direct, comprehensive data on the performance of this compound as a secondary plasticizer is limited, the available information on the closely related epoxidized trimethylolpropane trioleate suggests that trimethylolpropane-based plasticizers have the potential to offer significant benefits. These may include improved flexibility, enhanced thermal stability, and superior migration resistance when compared to or used in conjunction with some conventional plasticizers.
For researchers and professionals in drug development, where material stability and low leachability are critical, the potential for reduced migration offered by higher molecular weight plasticizers like TMPTB warrants further investigation. It is recommended that any evaluation of TMPTB for a specific application involve rigorous in-house testing following the experimental protocols outlined in this guide to generate data directly relevant to the intended use.
References
A Comparative Guide to the Cross-Validation of Analytical Results for Trimethylol Propane Tribenzoate
This guide provides a comprehensive comparison of analytical methodologies for the characterization of Trimethylol Propane Tribenzoate (TMPTB), a widely used plasticizer and raw material in the polymer industry.[1] It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical data. The focus is on the cross-validation of results from different analytical techniques to ensure accuracy, precision, and data integrity.[2]
Overview of Analytical Methods for Plasticizer Analysis
The analysis of plasticizers like TMPTB is crucial for quality control, stability studies, and regulatory compliance. A variety of analytical techniques can be employed, each with distinct advantages and limitations. The most common methods include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[3][4] Spectroscopic and thermal analysis methods also play a vital role in comprehensive characterization.[4][5]
Cross-validation is the process of critically assessing and comparing data sets generated from two or more different analytical methods to verify that the results are consistent and reliable.[2][6] This is particularly important when transferring a method between laboratories or when data from different techniques are included in a regulatory submission.[7]
Table 1: Comparison of Key Analytical Methods for this compound (TMPTB)
| Analytical Method | Parameter Measured | Advantages | Common Performance Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, Impurity Profile, Identification | High resolution for volatile and semi-volatile compounds; provides structural information for identification.[4] | Requires derivatization for non-volatile compounds; potential for thermal degradation of labile analytes.[5] |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Purity, Quantification, Trace Analysis | Suitable for a wide range of polarities and molecular weights; high sensitivity and selectivity.[3] | Matrix effects can influence ionization and quantification; requires careful method development.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification, Conformation | Rapid, non-destructive technique for confirming chemical identity and structure. | Not suitable for quantifying components in a mixture; sensitivity can be limited for minor components. |
| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Profile | Measures changes in mass as a function of temperature to determine thermal stability.[5] | Provides information on overall thermal events, not specific chemical reactions. |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity, Quantification | Robust and widely available for routine quality control; suitable for non-volatile compounds. | Lower sensitivity and specificity compared to MS detection; co-eluting impurities can interfere with results. |
Experimental Workflow and Protocols for Cross-Validation
References
- 1. Trimethylolpropane Tribenzoate [meiyachem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 54547-34-1 | Benchchem [benchchem.com]
- 6. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 7. e-b-f.eu [e-b-f.eu]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Trimethylol Propane Tribenzoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Trimethylol Propane Tribenzoate (CAS Number: 54547-34-1). Due to a lack of specific publicly available disposal instructions for this compound, a conservative approach based on general principles for benzoate esters and similar chemicals is recommended.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any potential dust or vapors.
II. Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste accumulation.
-
Ensure the container is in good condition and properly labeled with the chemical name and any associated hazards.
-
-
Consult with EHS and Licensed Waste Disposal Service:
-
This is the most critical step. Contact your institution's EHS office or a licensed chemical waste disposal company.
-
Provide them with all available information on this compound, including the Safety Data Sheet (SDS), even if it contains limited information.
-
The licensed service will provide specific guidance on the appropriate disposal method based on local, state, and federal regulations.
-
-
Recommended Disposal Methods (General Guidance):
-
Based on information for similar chemical compounds, such as other benzoate esters and polyol esters, the following methods are likely to be recommended:
-
Landfilling is generally not recommended for this type of compound without explicit approval from a licensed waste disposal professional.
-
-
Documentation:
-
Maintain detailed records of the waste, including the amount, date of disposal, and the licensed disposal service used. This is crucial for regulatory compliance.
-
III. Quantitative Data and Regulatory Information
The available Safety Data Sheet for this compound lacks specific quantitative data for disposal. The following table summarizes the available information and highlights the data gaps.
| Parameter | Value | Source |
| CAS Number | 54547-34-1 | Chem Service SDS |
| Recommended Disposal Method | Not Available | Chem Service SDS |
| Hazard Classification for Disposal | Not Classified | Chem Service SDS |
| RCRA Hazardous Waste Status | Not Listed | Chem Service SDS |
It is imperative to note that the absence of data does not equate to an absence of hazard. Always handle with caution.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety office and a licensed waste disposal service to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling Trimethylol Propane Tribenzoate
This guide provides essential, immediate safety and logistical information for handling Trimethylol Propane Tribenzoate in a laboratory setting. It includes procedural, step-by-step guidance on personal protective equipment (PPE), operational plans for safe handling, and disposal procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and airborne particles that could cause eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin contact, which may cause irritation or allergic reactions. Nitrile and butyl rubber generally offer good resistance to a range of chemicals. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator with a particulate filter is recommended. | Minimizes the inhalation of airborne particles, which could lead to respiratory irritation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.
2. Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Transferring: When weighing or transferring the solid, perform these actions in a fume hood or a designated area with local exhaust ventilation to control dust. Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
3. Spill Response:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area can then be wiped with a damp cloth.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container. It should be disposed of as chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as gloves, weighing paper, and disposable labware, should be collected in a designated, labeled waste container and disposed of as hazardous waste.
-
Empty Containers: "Empty" containers may still contain chemical residue and should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the chemical to the final disposal of waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
